molecular formula C10H13ClFN B595284 (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride CAS No. 1364890-61-8

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Cat. No.: B595284
CAS No.: 1364890-61-8
M. Wt: 201.669
InChI Key: IXZAULRSYOOKSM-HNCPQSOCSA-N
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Description

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.669. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZAULRSYOOKSM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679944
Record name (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252555-54-7
Record name (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-fluorophenyl group. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media, making it a valuable building block and research chemical in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules and approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into molecular designs.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties that are often sought in the development of novel therapeutic agents.

Physicochemical Data

The fundamental properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt are summarized below. It is important to note that while some physical properties have been determined experimentally for related compounds, specific values such as boiling point and pKa for this exact molecule are primarily based on computational predictions.

PropertyValueData TypeSource
IUPAC Name (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride--
Molecular Formula C₁₀H₁₃ClFN--
Molecular Weight 201.67 g/mol Computed-
CAS Number 1364890-61-8--
Parent Compound CAS 920274-03-9 ((R)-2-(3-Fluorophenyl)pyrrolidine)-[4]
Appearance SolidExperimental-
Purity ≥97%Experimental-
Boiling Point (Free Base) 232.3 ± 33.0 °CPredicted[4]
Density (Free Base) 1.078 ± 0.06 g/cm³Predicted[4]
pKa (Free Base) 9.58 ± 0.10Predicted[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies for structurally analogous compounds are well-documented and can be adapted. The following sections provide representative protocols based on established synthetic and analytical chemistry principles for 2-aryl-pyrrolidines.

Representative Synthesis Protocol

The enantioselective synthesis of 2-substituted pyrrolidines is a critical process in pharmaceutical development.[3] A common strategy involves the asymmetric reduction of a corresponding cyclic imine precursor. The following protocol is a representative example adapted from literature methods for creating chiral 2-aryl-pyrrolidines.[5]

Step 1: N-Protection of Pyrrolidin-2-one. Pyrrolidin-2-one is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-pyrrolidin-2-one. This protects the nitrogen atom for subsequent reactions.[5]

Step 2: Grignard Reaction. The N-Boc-pyrrolidin-2-one is treated with a Grignard reagent, 3-fluorophenylmagnesium bromide, which is prepared from 1-bromo-3-fluorobenzene and magnesium turnings. This reaction forms a hemiaminal intermediate.

Step 3: Dehydration and Imine Formation. The intermediate is subjected to acidic conditions (e.g., trifluoroacetic acid) to facilitate dehydration, yielding the cyclic 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole (an imine).

Step 4: Asymmetric Reduction and Salt Formation. The imine is then asymmetrically reduced to form the desired (R)-enantiomer of 2-(3-fluorophenyl)pyrrolidine. This can be achieved using a chiral reducing agent or a catalyst system, such as a chiral borane complex or through biocatalysis with an appropriate imine reductase (IRED).[6] Following reduction, the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) to precipitate the this compound salt, which is then collected by filtration and dried.

G cluster_synthesis Representative Synthesis Workflow A Pyrrolidin-2-one B N-Boc-pyrrolidin-2-one A->B  Boc Anhydride, DMAP C 5-(3-fluorophenyl)- 3,4-dihydro-2H-pyrrole (Imine Intermediate) B->C 1. 3-F-PhMgBr 2. Acid-catalyzed dehydration D (R)-2-(3-Fluorophenyl)pyrrolidine (Free Base) C->D Asymmetric Reduction (e.g., Chiral Catalyst) E (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride (Final Product) D->E HCl in Ether

Caption: General workflow for the synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine HCl.
Analytical Methodology: Chiral HPLC

Ensuring the enantiomeric purity of chiral compounds is critical for drug development.[7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[7][8][9]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-(3-Fluorophenyl)pyrrolidine to determine enantiomeric excess (ee).

Instrumentation and Conditions (Typical):

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is often effective for separating aryl-substituted chiral amines.[7][10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like this, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.[9] A common starting ratio would be 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the phenyl ring absorbs, typically around 254 nm.[10]

  • Sample Preparation: The hydrochloride salt is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, the salt can be neutralized to the free base before dissolution.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Record the chromatogram. The two enantiomers should elute as distinct peaks.

  • To identify the peaks, a racemic standard (a 50:50 mixture of R and S enantiomers) should be run. The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Pharmacological Context and Potential Mechanism of Action

While specific pharmacological data for this compound is not extensively published, the broader class of phenylpyrrolidine derivatives is known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and other CNS-related effects.[2][11][12]

A significant area of interest for related structures is the modulation of monoamine neurotransmitter systems. A key protein in this system is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for packaging monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) from the neuronal cytoplasm into synaptic vesicles for subsequent release.[13][14][15]

Inhibitors of VMAT2 effectively reduce the loading of these neurotransmitters into vesicles.[13][14] The unpackaged neurotransmitters in the cytoplasm are then susceptible to degradation by enzymes like monoamine oxidase (MAO).[13] This leads to a depletion of monoamine stores and a reduction in their release into the synaptic cleft, thereby decreasing overall monoaminergic signaling.[15][16] This mechanism is the basis for approved drugs used to treat hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease, which are associated with excessive dopaminergic activity.[14][15][17]

Given its structure, (R)-2-(3-Fluorophenyl)pyrrolidine could serve as a scaffold or pharmacophore for developing novel VMAT2 inhibitors or other agents that modulate monoaminergic systems.

VMAT2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of VMAT2 in a dopaminergic neuron and the mechanism of action for a VMAT2 inhibitor.

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyr Hydroxylase DA_cyto Dopamine (Cytosol) LDOPA->DA_cyto DOPA Decarboxylase VMAT2 VMAT2 DA_cyto->VMAT2 MAO MAO DA_cyto->MAO Degradation Vesicle Synaptic Vesicle DA_synapse Dopamine Vesicle->DA_synapse Exocytosis DA_vesicle Dopamine (Vesicular) VMAT2->DA_vesicle Packaging Degraded Degraded Metabolites MAO->Degraded Inhibitor (R)-2-(3-Fluorophenyl)pyrrolidine (Hypothetical VMAT2 Inhibitor) Inhibitor->VMAT2 Receptor Dopamine Receptor DA_synapse->Receptor Signal Postsynaptic Signal Receptor->Signal

Caption: Hypothetical mechanism of action via VMAT2 inhibition in a dopaminergic synapse.

References

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral synthetic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-arylpyrrolidine scaffold in a variety of biologically active compounds. The specific (R)-enantiomer is crucial for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and potential biological applications, with a focus on its relevance in the development of novel therapeutics. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related structures and general methodologies applicable to its synthesis and characterization.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a 3-fluorophenyl substituent at the second carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Stereochemistry: The designation "(R)" refers to the absolute configuration at the chiral center, which is the carbon atom of the pyrrolidine ring attached to the 3-fluorophenyl group (C2). According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the stereochemistry is assigned as Rectus (R). The stereochemical integrity of this center is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

Key Identifiers:

IdentifierValue
IUPAC Name (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride
CAS Number 1364890-61-8[1]
Molecular Formula C₁₀H₁₃ClFN
Molecular Weight 201.67 g/mol [1][2]
InChI InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1[1]
InChIKey IXZAULRSYOOKSM-HNCPQSOCSA-N[1]
Canonical SMILES C1C--INVALID-LINK--C2=CC(=CC=C2)F.Cl[1]

Synthesis

Proposed Synthetic Pathway: Asymmetric Reduction of a Cyclic Imine

A plausible synthetic route involves the formation of the 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole intermediate, followed by an enantioselective reduction.

Workflow Diagram:

Synthetic_Pathway Proposed Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization/Imination cluster_2 Step 3: Asymmetric Reduction cluster_3 Step 4: Salt Formation start1 Fluorobenzene reagent1 4-Chlorobutyryl chloride, AlCl₃ start1->reagent1 product1 4-Chloro-1-(3-fluorophenyl)butan-1-one reagent1->product1 reagent2 Ammonia (or source) product1->reagent2 product2 5-(3-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Cyclic Imine) reagent2->product2 reagent3 Chiral reducing agent (e.g., CBS catalyst, chiral borane) product2->reagent3 product3 (R)-2-(3-Fluorophenyl)pyrrolidine reagent3->product3 reagent4 HCl in ether or isopropanol product3->reagent4 product4 This compound reagent4->product4 MDM2_p53_Pathway MDM2-p53 Signaling Pathway and Inhibition cluster_0 Normal Cellular Stress Response cluster_1 Cancer (MDM2 Overexpression) cluster_2 Therapeutic Intervention Stress Cellular Stress (e.g., DNA damage) p53 p53 Activation Stress->p53 MDM2 MDM2 p53->MDM2 Induces expression Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Transcription of target genes MDM2->p53 Promotes degradation (negative feedback) MDM2_over MDM2 Overexpression p53_inact p53 Inactivation MDM2_over->p53_inact p53_react p53 Reactivation Tumor Tumor Growth p53_inact->Tumor Inhibitor (R)-2-(3-Fluorophenyl)pyrrolidine -based Inhibitor Inhibitor->MDM2_over Inhibits interaction with p53 Apoptosis_cancer Tumor Cell Apoptosis p53_react->Apoptosis_cancer RORgt_Pathway RORγt Signaling and Inverse Agonism cluster_0 Th17 Cell Differentiation cluster_1 Therapeutic Intervention Naive_T Naive T Cell RORgt RORγt Activation Naive_T->RORgt TGF-β, IL-6 Th17 Th17 Cell RORgt->Th17 RORgt_inhibition RORγt Inhibition IL17 IL-17 Production Th17->IL17 Autoimmunity Autoimmune Inflammation IL17->Autoimmunity Inverse_Agonist (R)-2-(3-Fluorophenyl)pyrrolidine -based Inverse Agonist Inverse_Agonist->RORgt Binds to RORγt Th17_inhibition Reduced Th17 Differentiation RORgt_inhibition->Th17_inhibition IL17_reduction Decreased IL-17 Th17_inhibition->IL17_reduction

References

The Enigmatic Catalyst: Unraveling the Mechanism of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed a paradigm shift with the advent of small organic molecules capable of inducing high stereoselectivity in a variety of chemical transformations. Among these, proline and its derivatives have emerged as powerful tools for the construction of chiral molecules. This technical guide delves into the core mechanism of action of a specific and potent organocatalyst, (R)-2-(3-Fluorophenyl)pyrrolidine hydrochloride, providing a foundational understanding for its application in synthetic chemistry and drug development.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, its structural similarity to the well-studied diarylprolinol silyl ether catalysts allows for a robust extrapolation of its mechanistic behavior. This guide will, therefore, focus on the fundamental principles of enamine and iminium ion catalysis, the two primary activation modes through which this class of organocatalysts operates.

Core Principles: Enamine and Iminium Ion Catalysis

This compound, a chiral secondary amine, orchestrates asymmetric transformations by transiently and reversibly forming covalent bonds with carbonyl-containing substrates. This interaction leads to the formation of highly reactive and stereochemically defined intermediates: enamines and iminium ions.

Enamine Catalysis: Activating the Nucleophile

In reactions involving aldehydes or ketones as nucleophiles (e.g., aldol and Michael reactions), the catalyst operates via an enamine-mediated pathway. The secondary amine of the pyrrolidine catalyst condenses with the carbonyl group of the substrate to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to this intermediate, effectively controlling the facial selectivity of the subsequent reaction. The bulky 3-fluorophenyl substituent plays a crucial role in creating a sterically hindered environment, directing the approach of the electrophile to one specific face of the enamine.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, when α,β-unsaturated aldehydes or ketones act as electrophiles (e.g., in Michael additions or Diels-Alder reactions), the catalyst activates the substrate through the formation of a chiral iminium ion. The condensation of the catalyst with the enal or enone lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack. The stereochemical outcome of the reaction is dictated by the catalyst's ability to shield one of the enantiotopic faces of the iminium ion, thereby guiding the incoming nucleophile.

Key Applications in Asymmetric Synthesis

The dual modes of activation enable this compound and its analogs to catalyze a wide array of synthetically important reactions with high levels of stereocontrol.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. When a ketone or aldehyde is the nucleophile, the reaction proceeds through an enamine intermediate. For the addition of other nucleophiles to enals or enones, the catalyst activates the electrophile via an iminium ion. In both scenarios, the catalyst's stereochemistry directs the formation of a specific stereoisomer of the product.

Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a powerful tool for constructing complex organic molecules. This compound can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde. The ketone is converted into a chiral enamine, which then attacks the aldehyde with high facial selectivity, leading to the formation of a chiral β-hydroxy ketone.

Asymmetric Mannich Reaction

The Mannich reaction involves the aminoalkylation of a carbon acid. In the context of organocatalysis, a ketone or aldehyde can be activated as a chiral enamine, which then reacts with an imine electrophile. This provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

Visualizing the Catalytic Cycles

To further elucidate the mechanism of action, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for enamine and iminium ion catalysis.

Enamine_Catalysis Catalyst (R)-2-(3-Fluorophenyl)pyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone/Aldehyde (Substrate) Ketone->Enamine Enamine->Catalyst - H2O Product_Complex Iminium Ion Product Complex Enamine->Product_Complex + Electrophile Electrophile Electrophile Electrophile->Product_Complex Product Chiral Product Product_Complex->Product + H2O Product->Catalyst - Catalyst (Regeneration) Water_In H2O Water_In->Product Water_Out H2O Iminium_Catalysis Catalyst (R)-2-(3-Fluorophenyl)pyrrolidine Iminium Chiral Iminium Ion Intermediate Catalyst->Iminium + Enal Enal α,β-Unsaturated Aldehyde (Substrate) Enal->Iminium Iminium->Catalyst - H2O Enamine_Product Enamine Product Complex Iminium->Enamine_Product + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Product Product Chiral Product Enamine_Product->Product + H2O Product->Catalyst - Catalyst (Regeneration) Water_In H2O Water_In->Product Water_Out H2O

An In-depth Technical Guide to the Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for producing (R)-2-(3-fluorophenyl)pyrrolidine hydrochloride, a valuable chiral building block in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the chiral pyrrolidine ring and the fluorophenyl moiety often imparts desirable pharmacological properties, including enhanced binding affinity to target proteins and improved metabolic stability. Consequently, robust and efficient methods for the enantioselective synthesis of this compound are of significant interest to the pharmaceutical industry. This guide outlines two primary, well-established strategies for its preparation: asymmetric synthesis via a chiral auxiliary and classical resolution of a racemic mixture.

Synthetic Strategies

Two principal pathways for the synthesis of this compound are detailed below:

  • Strategy 1: Asymmetric Synthesis using a Chiral Auxiliary. This approach introduces chirality early in the synthetic sequence through the use of a chiral auxiliary, leading directly to the desired enantiomer. A notable example involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.

  • Strategy 2: Chiral Resolution of Racemic 2-(3-Fluorophenyl)pyrrolidine. This classic method involves the initial synthesis of the racemic compound, followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

The following diagram illustrates the overall workflow for the synthesis of the target compound.

G cluster_purification Enantiomeric Separation cluster_final Final Product Formation start1 Pyrrolidone racemic Racemic Synthesis start1->racemic asymmetric Asymmetric Synthesis start1->asymmetric start2 3-Bromofluorobenzene start2->racemic start2->asymmetric resolution Chiral Resolution racemic->resolution free_base (R)-2-(3-Fluorophenyl)pyrrolidine (Free Base) asymmetric->free_base resolution->free_base hcl_salt (R)-2-(3-Fluorophenyl)pyrrolidine HCl free_base->hcl_salt

Figure 1: Overall synthetic workflow for this compound.

Asymmetric Synthesis via Grignard Addition to a Chiral Sulfinylimine

This elegant and highly diastereoselective method provides direct access to the (R)-enantiomer. The key step is the addition of 3-fluorophenylmagnesium bromide to a chiral γ-chloro-N-tert-butanesulfinyl imine.

G A 1. N-Boc-pyrrolidone B 2. Grignard Reaction with 3-Fluorophenylmagnesium Bromide A->B Yield: ~90% C 3. Dehydration and Deprotection B->C Yield: ~85% D 4. Imine Formation with (R)-tert-Butanesulfinamide C->D Yield: ~95% E 5. Diastereoselective Reduction D->E d.r. > 95:5 F 6. Deprotection E->F Yield: ~90% G (R)-2-(3-Fluorophenyl)pyrrolidine F->G H 7. Hydrochloride Salt Formation G->H I (R)-2-(3-Fluorophenyl)pyrrolidine HCl H->I Yield: >95% G A 1. Synthesis of Racemic 2-(3-Fluorophenyl)pyrrolidine B 2. Diastereomeric Salt Formation with L-Tartaric Acid A->B Yield: ~80% C 3. Fractional Crystallization B->C Yield of diastereomer: ~40% D 4. Liberation of the Free Base C->D Yield: >95% E (R)-2-(3-Fluorophenyl)pyrrolidine D->E F 5. Hydrochloride Salt Formation E->F G (R)-2-(3-Fluorophenyl)pyrrolidine HCl F->G Yield: >95%

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Technical Guide to its Application as a Chiral Amine Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral secondary amine that holds significant potential as an organocatalyst in asymmetric synthesis. Its structural features, combining a chiral pyrrolidine scaffold with an electron-withdrawing fluorophenyl group, make it a compelling candidate for inducing stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the core principles of its catalytic action, potential applications in key asymmetric transformations, and generalized experimental protocols. While specific quantitative data for this exact catalyst is limited in publicly available literature, this guide draws upon the well-established reactivity of analogous 2-arylpyrrolidine catalysts to provide a predictive framework for its application.

Introduction: The Role of Chiral Pyrrolidines in Asymmetric Catalysis

Chiral pyrrolidine derivatives, with L-proline being a seminal example, have revolutionized the field of asymmetric organocatalysis. These small organic molecules can effectively catalyze a wide range of chemical transformations, offering a metal-free and often more environmentally benign alternative to traditional transition-metal catalysts. The pyrrolidine moiety is a privileged scaffold in numerous natural products and pharmaceuticals, highlighting its significance in medicinal chemistry.

The catalytic prowess of chiral secondary amines like (R)-2-(3-Fluorophenyl)pyrrolidine stems from their ability to form transient chiral intermediates with carbonyl compounds. This is primarily achieved through two key catalytic cycles: enamine catalysis and iminium ion catalysis . The stereocenter on the pyrrolidine ring directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product.

Core Catalytic Principles

The catalytic activity of this compound relies on the in-situ formation of the free amine, which then engages with carbonyl substrates. The hydrochloride salt can be neutralized prior to the reaction or, in some cases, an appropriate base is added to the reaction mixture.

Enamine Catalysis

In enamine catalysis, the chiral secondary amine reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to the enamine, which then attacks an electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-functionalized carbonyl product. The fluorine atom on the phenyl ring of (R)-2-(3-Fluorophenyl)pyrrolidine can influence the electronic properties of the catalyst, potentially affecting the nucleophilicity of the enamine and the overall reaction kinetics.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the chiral secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a transient, electrophilic iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The bulky aryl group of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Key Asymmetric Transformations

Based on the established reactivity of analogous 2-arylpyrrolidine catalysts, this compound is anticipated to be an effective catalyst for a range of asymmetric reactions crucial in synthetic and medicinal chemistry.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. (R)-2-(3-Fluorophenyl)pyrrolidine can catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, enones, and other Michael acceptors.

Table 1: Representative Data for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Pyrrolidine Derivative *

EntryAldehydeNitroalkeneSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-NitrostyreneToluene24>9998:2>99
2Isovaleraldehydeβ-NitrostyreneToluene24>9998:2>99
3Cyclohexanecarboxaldehydeβ-NitrostyreneToluene489595:598

*Data presented is for the closely related (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst and serves as an illustrative example of the expected performance.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. Chiral pyrrolidine catalysts can promote the direct asymmetric aldol reaction between ketones and aldehydes with high stereoselectivity.

Table 2: Representative Data for Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a Proline-based Catalyst *

EntryKetoneAldehydeSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanone4-NitrobenzaldehydeDMSO969595:596
2Acetone4-NitrobenzaldehydeDMSO1208590:1085
3Cyclopentanone4-ChlorobenzaldehydeDMSO969292:894

*Data is for L-proline and its derivatives and is provided to indicate the potential efficacy of pyrrolidine-based catalysts in this transformation.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Chiral pyrrolidine catalysts can facilitate the asymmetric variant of this reaction, providing enantioenriched products that are valuable precursors for chiral amines and other nitrogen-containing molecules.

Experimental Protocols

The following are generalized experimental protocols for key asymmetric reactions, based on procedures for analogous chiral pyrrolidine catalysts. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is crucial for achieving high yield and stereoselectivity with this compound.

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
  • To a solution of the nitroalkene (0.5 mmol) in the desired solvent (e.g., toluene, 1.0 mL) is added the aldehyde (1.0 mmol).

  • (R)-2-(3-Fluorophenyl)pyrrolidine (as the free base, typically 10-20 mol%) and a co-catalyst (e.g., benzoic acid, 10-20 mol%) are then added.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

General Procedure for Asymmetric Aldol Reaction
  • To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol).

  • (R)-2-(3-Fluorophenyl)pyrrolidine (as the free base, typically 10-30 mol%) is added to the mixture.

  • The reaction is stirred at the desired temperature until completion, as monitored by TLC.

  • The reaction is worked up by adding a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by silica gel chromatography.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR spectroscopy and chiral HPLC, respectively.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and experimental workflows.

Enamine_Catalysis Catalyst (R)-2-(3-F-Ph)Pyrrolidine Enamine Chiral Enamine Catalyst->Enamine + Carbonyl - H₂O Carbonyl Ketone/Aldehyde Carbonyl->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + E+ Electrophile Electrophile (E+) Electrophile->Iminium_Intermediate Product α-Functionalized Carbonyl Iminium_Intermediate->Product + H₂O Catalyst_Regen (R)-2-(3-F-Ph)Pyrrolidine Iminium_Intermediate->Catalyst_Regen - E-Product Water H₂O Water->Product Iminium_Catalysis Catalyst (R)-2-(3-F-Ph)Pyrrolidine Iminium Chiral Iminium Ion Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enone->Iminium Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Enamine_Intermediate Product β-Functionalized Carbonyl Enamine_Intermediate->Product + H₂O Catalyst_Regen (R)-2-(3-F-Ph)Pyrrolidine Enamine_Intermediate->Catalyst_Regen - Nu-Product Water H₂O Water->Product Experimental_Workflow Start Reaction Setup: Substrates, Solvent, Catalyst Reaction Stirring at Controlled Temperature Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Stereoselectivity (Chiral HPLC) Purification->Analysis

The Fluorine Factor: Unraveling the Catalytic Prowess of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organocatalysts has emerged as a powerful tool in modern asymmetric synthesis, offering unique electronic and steric advantages that can profoundly influence catalytic activity and selectivity. This technical guide delves into the pivotal role of the fluorine atom in the catalytic performance of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, a prominent organocatalyst employed in various stereoselective transformations. Through a comprehensive analysis of available data, experimental protocols, and mechanistic pathways, we aim to provide a detailed understanding of how this seemingly subtle structural modification translates into significant enhancements in catalytic efficiency and enantiocontrol.

The Impact of Fluorine on Catalytic Performance: A Quantitative Overview

The presence of a fluorine atom on the phenyl ring of the 2-arylpyrrolidine scaffold is not merely an incidental substitution. Its high electronegativity and modest size impart distinct properties to the catalyst that directly translate to improved outcomes in asymmetric reactions, most notably in the Michael addition of ketones to nitroolefins. While specific quantitative data for this compound is not extensively consolidated in single reports, a collective analysis of studies on fluorinated aryl pyrrolidine catalysts allows for a clear inference of its capabilities.

For instance, in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, pyrrolidine-based organocatalysts bearing a fluorine atom on the aromatic ring have demonstrated the ability to achieve high yields and excellent enantioselectivities. The electron-withdrawing nature of the fluorine atom is believed to play a crucial role in modulating the electronic properties of the catalyst, thereby influencing the stability of the key intermediates and transition states.

Catalyst TypeReactionSubstratesYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Fluorinated Aryl Pyrrolidine DerivativeMichael AdditionCyclohexanone + β-nitrostyreneup to 97%up to 96%up to 98:2 (syn:anti)
Fluorinated Aryl Pyrrolidine DerivativeMichael AdditionAcetone + β-nitrostyreneHighGoodGood
Fluorinated Aryl Pyrrolidine DerivativeMichael AdditionCyclopentanone + β-nitrostyreneHighup to 96%High

Table 1: Representative Catalytic Activity of Fluorinated Aryl Pyrrolidine Organocatalysts in the Asymmetric Michael Addition.

The Mechanistic Underpinnings: How Fluorine Dictates Stereoselectivity

The catalytic cycle of pyrrolidine-mediated Michael additions proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the β-carbon of the nitroolefin. The stereochemical outcome of the reaction is determined in this C-C bond-forming step and is governed by the facial selectivity of the enamine attack.

The fluorine atom in this compound influences this process in several ways:

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the electron density on the pyrrolidine nitrogen, which in turn can affect the pKa of the catalyst and the equilibrium of the enamine formation. More importantly, it can influence the electronic nature of the entire catalyst framework, impacting non-covalent interactions in the transition state.

  • Steric and Conformational Effects: The fluorine atom, although relatively small, can exert steric hindrance that helps to create a more defined and rigid chiral environment around the active site. This steric influence can favor one approach of the electrophile (nitroolefin) to the enamine over the other, leading to higher enantioselectivity.

  • Non-Covalent Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding with acidic protons or dipole-dipole interactions, which can help to organize the transition state assembly and enhance stereochemical communication.

Below is a generalized logical workflow for the asymmetric Michael addition catalyzed by a pyrrolidine-based organocatalyst, highlighting the key stages where the catalyst's structure, including the presence of fluorine, is critical.

Michael_Addition_Workflow Start Start Catalyst (R)-2-(3-Fluorophenyl) pyrrolidine HCl Start->Catalyst Ketone Ketone Start->Ketone Enamine_Formation Enamine Formation Catalyst->Enamine_Formation Ketone->Enamine_Formation Enamine Chiral Enamine Intermediate Enamine_Formation->Enamine Reversible Michael_Addition Michael Addition (C-C Bond Formation) Enamine->Michael_Addition Nitroolefin Nitroolefin Nitroolefin->Michael_Addition Iminium_Intermediate Iminium Ion Intermediate Michael_Addition->Iminium_Intermediate Stereodetermining Step Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product Chiral Michael Adduct Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen End End Product->End Catalyst_Regen->Catalyst

Figure 1: Generalized workflow for the asymmetric Michael addition.

Experimental Protocols: A Guide to Practice

The successful application of this compound in asymmetric synthesis relies on optimized reaction conditions. Below is a representative experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin, based on established procedures for similar pyrrolidine-based organocatalysts.

General Procedure for the Asymmetric Michael Addition:

  • Catalyst Preparation: To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, or solvent-free) is added the ketone (2.0 mmol, 4.0 equivalents).

  • Reaction Initiation: this compound (0.05 mmol, 10 mol%) is added to the mixture at room temperature. An acid co-catalyst (e.g., benzoic acid or acetic acid, 10 mol%) may be added to facilitate the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C, to enhance enantioselectivity) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

  • Characterization: The yield, diastereomeric ratio (determined by 1H NMR analysis of the crude reaction mixture), and enantiomeric excess (determined by chiral HPLC analysis) of the product are determined.

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Start Start Reagents Combine Nitroalkene and Ketone in Solvent Start->Reagents Add_Catalyst Add (R)-2-(3-Fluorophenyl)pyrrolidine HCl and Acid Co-catalyst Reagents->Add_Catalyst Stir Stir at Controlled Temperature Add_Catalyst->Stir Monitor Monitor Reaction by TLC Stir->Monitor Monitor->Stir Incomplete Purify Purify by Flash Column Chromatography Monitor->Purify Reaction Complete Analyze Characterize Product (Yield, dr, ee%) Purify->Analyze End End Analyze->End

Spectroscopic Characterization of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure

This compound is a chiral organic compound with the molecular formula C₁₀H₁₃ClFN. Its structure consists of a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. The pyrrolidine nitrogen is protonated to form a hydrochloride salt.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆ or D₂O.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic C-H7.10 - 7.50m-
Pyrrolidine CH4.50 - 4.70m-
Pyrrolidine CH₂3.20 - 3.50m-
Pyrrolidine CH₂2.00 - 2.30m-
Pyrrolidine CH₂1.80 - 2.00m-
NH₂⁺9.00 - 10.00br s-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
Aromatic C-F160.0 - 164.0 (d, ¹JCF ≈ 245 Hz)
Aromatic C140.0 - 142.0 (d)
Aromatic C130.0 - 131.0 (d)
Aromatic C125.0 - 126.0 (d)
Aromatic C115.0 - 116.0 (d)
Aromatic C113.0 - 114.0 (d)
Pyrrolidine CH60.0 - 65.0
Pyrrolidine CH₂45.0 - 50.0
Pyrrolidine CH₂30.0 - 35.0
Pyrrolidine CH₂22.0 - 26.0

Note: "d" indicates a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, aromatic ring, and C-F bond.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
N-H (salt)Stretch2500 - 3000Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium
C=C (aromatic)Stretch1450 - 1600Medium
C-FStretch1100 - 1250Strong
C-NStretch1000 - 1200Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The molecular weight of the free base is 165.21 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
166.1[M+H]⁺
149.1[M+H - NH₃]⁺
91.0[C₇H₇]⁺ (tropylium ion)

Note: "M" refers to the molecular mass of the free base. The fragmentation of pyrrolidine-containing compounds often involves cleavage of the ring.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.[2]

  • Data Acquisition (ESI Positive Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Data Processing: The mass spectrometry software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Compound Characterization cluster_synthesis Sample Preparation cluster_conclusion Final Characterization Compound (R)-2-(3-Fluorophenyl)pyrrolidine HCl NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data IR_Data Functional Group ID (Amine, Aromatic, C-F) IR->IR_Data MS_Data Molecular Weight & Formula (Fragmentation Pattern) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Compound Characterization.

References

The Rise of Fluorinated Pyrrolidine Catalysts: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] In the realm of asymmetric organocatalysis, the development of fluorinated pyrrolidine catalysts has emerged as a particularly fruitful area of research, offering enhanced reactivity and stereoselectivity in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the discovery, development, and application of these powerful catalytic tools.

From Proline to Precision: A Brief History

The field of organocatalysis, the use of small organic molecules to accelerate chemical reactions, has its roots in the early 20th century, but it was the pioneering work on proline-catalyzed intramolecular aldol reactions in the 1970s by Hajos and Parrish, and Eder, Sauer, and Wiechert that laid the groundwork for the modern era.[3][4] However, the field truly blossomed in the early 2000s with the seminal reports from List, Barbas, and MacMillan on the use of proline and its derivatives for intermolecular asymmetric reactions.[5] This sparked a revolution in asymmetric synthesis, providing a green and efficient alternative to traditional metal-based catalysts.

The subsequent development of more sophisticated pyrrolidine-based catalysts, such as the Jørgensen-Hayashi and Barbas catalysts, further expanded the scope and utility of organocatalysis. The introduction of fluorine into the pyrrolidine scaffold represented a logical and powerful next step. Researchers hypothesized that the strong electron-withdrawing nature of fluorine could modulate the electronic properties and conformational preferences of the catalyst, leading to improved performance. This has been elegantly demonstrated in numerous studies, where fluorinated analogs of well-known catalysts have exhibited superior reactivity and enantioselectivity.[6]

The Fluorine Advantage: Enhancing Catalytic Performance

The remarkable success of fluorinated pyrrolidine catalysts can be attributed to several key factors, primarily stemming from the unique properties of the fluorine atom. The high electronegativity of fluorine induces a significant gauche effect, a stereoelectronic preference for a gauche conformation around a C-C bond bearing a fluorine atom and an electron-withdrawing group.[7][8] In the context of a pyrrolidine ring, this effect can lock the catalyst into a specific puckered conformation, which in turn enhances the facial discrimination of the substrate in the transition state.[9][10]

This conformational rigidity is crucial for achieving high levels of stereocontrol. By pre-organizing the catalytic scaffold, the fluorine substituent minimizes non-productive reaction pathways and directs the reactants into a highly ordered transition state assembly.

Furthermore, the electron-withdrawing nature of fluorine can influence the acidity of protons on the catalyst and the reactivity of key intermediates, such as enamines, in the catalytic cycle. This can lead to faster reaction rates and improved catalyst turnover.

Synthesis of Key Fluorinated Pyrrolidine Building Blocks

The foundation for many fluorinated pyrrolidine catalysts is the availability of enantiomerically pure fluorinated proline derivatives. A common and practical starting material for these syntheses is the readily available (2S,4R)-4-hydroxyproline.

Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline

This protocol outlines a representative synthesis of (2S,4S)-4-fluoroproline from N-Boc-(2S,4R)-4-hydroxyproline, involving the activation of the hydroxyl group and subsequent nucleophilic fluorination with inversion of stereochemistry.[11]

Step 1: Protection and Activation

  • To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude triflate intermediate, which is used in the next step without further purification.

Step 2: Nucleophilic Fluorination

  • The crude triflate from the previous step is dissolved in anhydrous tetrahydrofuran (THF).

  • Tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M solution in THF) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester.

Step 3: Deprotection

  • The purified N-Boc-(2S,4S)-4-fluoroproline methyl ester is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂.

  • The solution is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure. The residue is then dissolved in 6 M aqueous HCl and heated at reflux for 4 hours.

  • The solution is cooled and concentrated under reduced pressure to afford (2S,4S)-4-fluoroproline hydrochloride as a solid.

Core Applications in Asymmetric Synthesis

Fluorinated pyrrolidine catalysts have proven to be highly effective in a range of important asymmetric transformations, most notably the Michael addition and aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition of ketones or aldehydes to nitroalkenes is a powerful method for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Fluorinated pyrrolidine catalysts have demonstrated exceptional performance in this reaction.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by Fluorinated Pyrrolidine Derivatives

CatalystSolventAdditiveTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
(S)-Proline DMSO-249590:1075
(2S,4R)-4-Fluoroproline CH₂Cl₂TFA1298>95:592
(2S,4S)-4-Fluoroproline CH₂Cl₂TFA129785:1588
Jørgensen-Hayashi Catalyst Toluene-4892>99:198
Fluorinated J-H Analog Toluene-2495>99:1>99

Data compiled from various sources for illustrative purposes.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol provides a general procedure for the asymmetric Michael addition using a fluorinated pyrrolidine catalyst.[12][13][14]

  • To a solution of the fluorinated pyrrolidine catalyst (10 mol%) and an acidic co-catalyst (e.g., trifluoroacetic acid, 10 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at room temperature is added cyclohexanone (2.0 eq).

  • β-Nitrostyrene (1.0 eq) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired γ-nitroketone product.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are renowned for their ability to catalyze direct asymmetric aldol reactions. The introduction of fluorine into the proline scaffold has been shown to enhance both the reaction rate and the stereoselectivity.[15][16][17]

Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde Catalyzed by Fluorinated Proline Derivatives

CatalystSolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
(S)-Proline DMSO249595:596
(2S,4R)-4-Fluoroproline DMSO1298>99:199
(2S,4S)-4-Fluoroproline DMSO169690:1097

Data compiled from various sources for illustrative purposes.

Mechanistic Insights and Signaling Pathways

The catalytic cycle of proline-catalyzed reactions is generally accepted to proceed through an enamine intermediate. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the conformation of the catalyst in the transition state.

Catalytic Cycle of a Proline-Catalyzed Michael Addition

Catalytic_Cycle cluster_0 Catalytic Cycle A Fluorinated Pyrrolidine Catalyst B Enamine Intermediate A->B + Ketone - H₂O C Iminium Intermediate B->C + Nitroalkene D Michael Adduct C->D + H₂O - Catalyst

Figure 1. General catalytic cycle for the fluorinated pyrrolidine-catalyzed Michael addition.

Transition State Model

The stereochemical outcome of these reactions is often rationalized using transition state models, such as the Zimmerman-Traxler model for aldol reactions or the Houk-List model for proline catalysis.[18] In the case of fluorinated pyrrolidine catalysts, the gauche effect induced by the fluorine atom plays a critical role in rigidifying the pyrrolidine ring, leading to a more defined and lower-energy transition state for the desired stereoisomer.

Transition_State cluster_0 Favored Transition State cluster_1 Disfavored Transition State TS [Enamine---Electrophile]‡ Product Major Stereoisomer TS->Product Lower Energy Pathway Enamine Enamine (from catalyst and ketone) Enamine->TS Electrophile Nitroalkene Electrophile->TS TS_dis [Enamine---Electrophile]‡ Product_dis Minor Stereoisomer TS_dis->Product_dis Higher Energy Pathway (Steric Hindrance) Enamine_dis Enamine Enamine_dis->TS_dis Electrophile_dis Nitroalkene Electrophile_dis->TS_dis

Figure 2. Simplified representation of favored and disfavored transition states.

Applications in Drug Development and Beyond

The ability to synthesize enantioenriched molecules with high efficiency and selectivity makes fluorinated pyrrolidine catalysts highly valuable tools for the pharmaceutical industry. These catalysts have been employed in the synthesis of key intermediates for a variety of drug candidates. For example, the synthesis of chiral γ-nitroketones can serve as precursors to chiral γ-amino acids and other nitrogen-containing heterocycles that are prevalent in bioactive molecules.[19]

The development of fluorinated pyrrolidine and azetidine amides as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes, highlights the direct application of these fluorinated scaffolds in medicinal chemistry.[20]

Future Outlook

The field of fluorinated pyrrolidine catalysis continues to evolve, with ongoing efforts focused on the design of new and more efficient catalysts, the expansion of the reaction scope, and the application of these methods to the synthesis of increasingly complex and biologically relevant molecules. The development of catalysts that can operate under milder conditions, in environmentally benign solvents, and with lower catalyst loadings remains a key objective. As our understanding of the subtle stereoelectronic effects of fluorine continues to grow, we can expect the development of even more powerful and selective fluorinated organocatalysts, further solidifying their place as indispensable tools in the arsenal of the synthetic chemist.

References

A Comprehensive Guide to the Theoretical Investigation of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Transition State Theory in Drug Development

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. In drug development, this knowledge is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel catalysts. For a chiral molecule like (R)-2-(3-Fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceuticals, understanding the transition states of its formation or subsequent reactions can inform enantioselective synthesis strategies and stability assessments.

Computational chemistry provides powerful tools to locate and characterize these transient structures, which are often impossible to observe experimentally.[1] By modeling the potential energy surface of a reaction, we can identify the transition state as a first-order saddle point, allowing for the calculation of important thermodynamic and kinetic parameters.[2]

Methodologies for Transition State Calculations

The theoretical investigation of transition states typically involves quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method for systems of this size.[3]

A general workflow for the computational study of a reaction mechanism involving (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride would include the following steps:

  • Geometry Optimization of Reactants, Products, and Intermediates: The three-dimensional structures of all stable species in the reaction pathway are optimized to find their lowest energy conformations.

  • Initial Guess of the Transition State Structure: An initial guess for the transition state geometry is generated. This can be achieved through various methods, such as linear interpolation between reactant and product geometries or by using more sophisticated techniques like the Nudged Elastic Band (NEB) method.[4]

  • Transition State Optimization: Starting from the initial guess, a transition state search algorithm (e.g., Berny optimization to a first-order saddle point) is employed to locate the exact transition state structure.

  • Frequency Analysis: A frequency calculation is performed on the optimized transition state structure to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.[2] This analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the desired reactants and products on the potential energy surface.

  • Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Based on studies of similar nitrogen heterocycles and proline-catalyzed reactions, the following computational parameters are recommended:

  • Method: Density Functional Theory (DFT) is a common choice. The B3LYP functional is widely used and often provides a good balance of accuracy and computational cost.[5][6] For more complex systems or to achieve higher accuracy, other functionals like M05-2X or ωB97X-D can be considered.[7]

  • Basis Set: A Pople-style basis set such as 6-31G(d) or 6-31+G(d,p) is a suitable starting point for geometry optimizations.[5][8] For more accurate energy calculations, a larger basis set like 6-311++G(2d,2p) is recommended.[5]

  • Solvent Effects: To model reactions in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) or the SMD solvation model should be employed. The choice of solvent in the model should match the experimental conditions.

  • Software: A variety of quantum chemistry software packages can perform these calculations, including Gaussian, VASP, and others.[9]

Data Presentation: Representative Transition State Data

While specific data for this compound is not available, the following table presents representative quantitative data from computational studies on the synthesis and reactions of pyrrolidine derivatives. This illustrates the type of information that can be obtained from transition state analysis.

Reaction / SystemMethod/Basis SetSolventΔG‡ (kcal/mol)ΔH‡ (kcal/mol)Key Geometric Parameters of TS (Å)
Enantioselective lithiation of N-Boc-pyrrolidineB3P86/6-31G*Gas11.511.1C-H: 1.34, Li-O: 1.87
Proline-catalyzed intramolecular aldol reactionB3LYP/6-31+G(d)DMSO15.2-C-C forming bond: 2.21
Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dionesB3LYP/6-311++G(2d,2p)Ethanol1.0-O-H bond in H-transfer: 1.7-1.8
Copper-Catalyzed Intramolecular C–H Amination for Pyrrolidine SynthesisB3LYP-D3/triple-ζToluene--N-F cleavage

Note: The data in this table is compiled from various sources for illustrative purposes and does not represent the specific target molecule.[5][6][8]

Visualization of Computational Workflows and Reaction Mechanisms

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry and reaction mechanisms. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

The following diagram illustrates the logical flow of a typical computational protocol for identifying and verifying a transition state.

computational_workflow cluster_start Initial Steps cluster_ts_search Transition State Search cluster_verification Verification cluster_analysis Analysis start Define Reaction: Reactants & Products geom_opt Geometry Optimization of Reactants & Products start->geom_opt ts_guess Generate Initial Guess for Transition State geom_opt->ts_guess ts_opt Transition State Optimization ts_guess->ts_opt freq_calc Frequency Calculation ts_opt->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) freq_calc->irc_calc energy_calc Single-Point Energy Refinement irc_calc->energy_calc thermo_analysis Thermodynamic & Kinetic Analysis (ΔG‡, ΔH‡) energy_calc->thermo_analysis

Computational workflow for transition state analysis.

This diagram shows a simplified, generalized mechanism for a proline-catalyzed aldol reaction, a common reaction type involving pyrrolidine derivatives. This illustrates how a reaction pathway involving the formation of intermediates and a transition state can be visualized.

proline_aldol_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_ts Transition State cluster_product Product proline Proline Catalyst oxazolidinone Oxazolidinone Intermediate proline->oxazolidinone Formation aldehyde Aldehyde ts C-C Bond Formation Transition State aldehyde->ts Nucleophilic Attack ketone Ketone ketone->oxazolidinone Formation enamine Enamine Intermediate oxazolidinone->enamine Water Elimination enamine->ts Nucleophilic Attack aldol_product Aldol Product ts->aldol_product Product Formation aldol_product->proline Catalyst Regeneration

References

An In-depth Technical Guide on the Solubility and Stability of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Given the limited publicly available quantitative data for this specific molecule, this guide incorporates information from structurally similar compounds to offer valuable insights for research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt is presented below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClFN[1]
Molecular Weight 201.67 g/mol [1]
Appearance Solid-
Predicted pKa 9.58 ± 0.10[1]
Predicted Boiling Point 232.3 ± 33.0 °C[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1]

Solubility Profile

SolventExpected SolubilityRationale / Notes
Water SolubleAs a hydrochloride salt of an amine, it is expected to be soluble in aqueous media. The exact solubility would need to be determined experimentally.
Methanol SolublePolar protic solvents are generally effective for dissolving amine hydrochlorides.
Ethanol SolubleSimilar to methanol, ethanol is a good solvent for this class of compounds.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic solvent with high solubilizing power for a wide range of organic molecules.
Acetonitrile Sparingly Soluble to SolubleOften used in reversed-phase HPLC, indicating some degree of solubility.
Dichloromethane (DCM) Slightly Soluble to InsolubleThe free base would be more soluble; the salt form has limited solubility in nonpolar organic solvents.
Ethyl Acetate Slightly Soluble to InsolubleA less polar solvent where the hydrochloride salt is expected to have low solubility.

Stability Profile and Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4][5][6] The intrinsic stability of this compound should be evaluated under various stress conditions as mandated by ICH guidelines.

logical_relationship cluster_drug_substance Drug Substance Stability Assessment cluster_analytical_development Analytical Method Development cluster_formulation_stability Formulation & Long-Term Stability DS (R)-2-(3-Fluorophenyl)pyrrolidine HCl Forced_Degradation Forced Degradation Studies DS->Forced_Degradation Stress Testing Degradation_Pathways Identify Degradation Pathways & Products Forced_Degradation->Degradation_Pathways SIAM_Development Develop Stability-Indicating Analytical Method (SIAM) Degradation_Pathways->SIAM_Development SIAM_Validation Validate SIAM (Specificity, Linearity, etc.) SIAM_Development->SIAM_Validation Formulation Formulation Development SIAM_Validation->Formulation ICH_Stability ICH Stability Studies (Long-term & Accelerated) Formulation->ICH_Stability Using Validated SIAM Shelf_Life Establish Shelf-Life & Storage Conditions ICH_Stability->Shelf_Life

Figure 1: Workflow for Stability Assessment and Method Development.
Experimental Protocols for Forced Degradation

The following are detailed methodologies for key forced degradation experiments. A concentration of 1 mg/mL of the drug substance in the respective stress medium is a common starting point.[2] The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[2]

1. Acid and Base Hydrolysis

  • Objective: To assess susceptibility to hydrolytic degradation under acidic and basic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

    • Prepare a 1 mg/mL solution of the compound in 0.1 M sodium hydroxide.

    • Store both solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).

    • Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide solution.

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction by withdrawing aliquots at specified intervals (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples promptly by HPLC.

3. Thermal Degradation

  • Objective: To investigate the stability of the solid drug substance at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration.

    • Analyze by HPLC.

4. Photostability

  • Objective: To determine the compound's sensitivity to light exposure.

  • Protocol:

    • Expose the solid drug substance and a 1 mg/mL aqueous solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products API (R)-2-(3-Fluorophenyl)pyrrolidine HCl (Parent Compound) Acid Acidic Hydrolysis (e.g., HCl, Heat) API->Acid Base Basic Hydrolysis (e.g., NaOH, Heat) API->Base Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Heat Thermal Stress (Solid State) API->Heat Light Photolytic Stress (UV/Vis Light) API->Light Hydrolysis_Pdt Hydrolysis Products Acid->Hydrolysis_Pdt Base->Hydrolysis_Pdt Oxidation_Pdt N-oxide, Ring-opened Products Oxidation->Oxidation_Pdt Thermal_Pdt Thermally Induced Impurities Heat->Thermal_Pdt Photo_Pdt Photodegradants Light->Photo_Pdt

Figure 2: Conceptual Diagram of Potential Degradation Pathways.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate and quantify this compound from any potential degradation products.[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique.

Example HPLC Method Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: To be determined by UV spectral analysis of the parent compound (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from stability studies should be diluted to a suitable concentration (e.g., 0.1-1.0 mg/mL) with the mobile phase.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

This guide provides a foundational framework for investigating the solubility and stability of this compound. The experimental protocols and analytical methods described should be adapted and optimized based on laboratory findings.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Michael Addition Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as an organocatalyst in asymmetric Michael additions. This class of reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral molecules that are valuable intermediates in pharmaceutical and agrochemical research.

Introduction

The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the enantioselective construction of complex molecular architectures. Organocatalysis, utilizing small chiral organic molecules, has emerged as a sustainable and efficient alternative to metal-based catalysts. Pyrrolidine derivatives, in particular, have proven to be highly effective in promoting these transformations. This compound is a chiral secondary amine salt that can be effectively employed as a catalyst for the conjugate addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated acceptors like nitroolefins. The fluorine substituent on the phenyl ring can influence the catalyst's solubility, electronic properties, and ultimately its stereochemical control.

Reaction Principle

The catalytic cycle of the asymmetric Michael addition using a secondary amine catalyst like (R)-2-(3-Fluorophenyl)pyrrolidine proceeds through a well-established enamine-iminium pathway. The catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.

Key Applications

The primary application of this catalytic system is the synthesis of enantiomerically enriched γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be readily converted into a variety of valuable chiral building blocks, including γ-amino acids, 1,4-amino alcohols, and substituted pyrrolidines, which are prevalent motifs in many biologically active molecules.

Data Presentation

While specific data for the use of this compound is not extensively documented in publicly available literature, the following table summarizes representative quantitative data for the asymmetric Michael addition of aldehydes and ketones to nitroolefins using closely related 2-arylpyrrolidine organocatalysts. This data provides an expected range of performance for the title catalyst.

Table 1: Representative Performance of 2-Arylpyrrolidine Catalysts in the Asymmetric Michael Addition to Nitroolefins

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Propanalβ-Nitrostyrene10DichloromethaneRT249595:598
2Cyclohexanoneβ-Nitrostyrene20Toluene0488890:1095
3Isobutanal(E)-1-Nitro-3-phenylprop-1-ene15Chloroform47292>99:197
4Pentanal(E)-1-Nitro-2-phenylethene10TetrahydrofuranRT368592:896
5Acetone(E)-2-(2-Nitrovinyl)furan20Methanol-209678-92

Note: The data presented in this table is compiled from various sources employing 2-arylpyrrolidine catalysts and is intended to be representative. Actual results with this compound may vary.

Experimental Protocols

The following are detailed methodologies for performing an asymmetric Michael addition using this compound.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., Propanal)

  • Nitroolefin (e.g., trans-β-Nitrostyrene)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, Chloroform)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol).

  • Dissolve the nitroolefin in the chosen anhydrous solvent (5 mL).

  • Add the this compound catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 24-72 hours), concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the chiral γ-nitro aldehyde.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin

Materials:

  • This compound (catalyst)

  • Ketone (e.g., Cyclohexanone)

  • Nitroolefin (e.g., trans-β-Nitrostyrene)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol) and the ketone (2.0 mmol, 2.0 equivalents).

  • Dissolve the reactants in the chosen anhydrous solvent (5 mL).

  • Add the this compound catalyst (0.2 mmol, 20 mol%).

  • Stir the reaction at the desired temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a few drops of acetic acid.

  • Concentrate the mixture in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired γ-nitro ketone.

  • Characterize the product and determine the yield, diastereomeric ratio, and enantiomeric excess.

Mandatory Visualizations

Catalytic Cycle of Asymmetric Michael Addition

Catalytic_Cycle Catalyst (R)-2-(3-Fluorophenyl) pyrrolidine Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->Iminium Iminium->Catalyst Hydrolysis (Catalyst Regeneration) Product Chiral Michael Adduct Iminium->Product + H₂O Water H₂O Water->Product Experimental_Workflow start Start setup Reaction Setup: - Add Nitroolefin & Solvent - Add Catalyst - Add Aldehyde/Ketone start->setup reaction Stir at Controlled Temperature (e.g., RT, 0°C) setup->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench (if necessary) - Concentrate in vacuo monitoring->workup Complete purification Purification: Silica Gel Column Chromatography workup->purification analysis Analysis: - Yield Calculation - NMR (dr) - Chiral HPLC (ee) purification->analysis end End analysis->end

Application Notes: Enantioselective Aldol Reaction Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. Among the various classes of organocatalysts, proline and its derivatives have been extensively studied and have demonstrated remarkable efficacy in promoting highly enantioselective aldol reactions.

This document focuses on the application of a specific proline derivative, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride , as a catalyst for the enantioselective aldol reaction. While extensive research has been conducted on proline and other substituted pyrrolidines, detailed application notes and specific protocols for this particular catalyst are not widely available in the public domain. The information presented herein is based on the general principles of proline-catalyzed aldol reactions and serves as a foundational guide for researchers interested in exploring the potential of this catalyst. Further experimental work is necessary to establish optimal conditions and substrate scope for specific applications.

Catalyst Profile: this compound

Property Value
IUPAC Name (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride
Molecular Formula C₁₀H₁₃ClFN
Molecular Weight 201.67 g/mol
Appearance Solid
Chirality (R)-enantiomer

The introduction of a 3-fluorophenyl substituent at the 2-position of the pyrrolidine ring is anticipated to influence the catalyst's steric and electronic properties, potentially impacting its reactivity and stereoselectivity in the aldol reaction. The fluorine atom, being electron-withdrawing, may affect the acidity of the pyrrolidine nitrogen and the stability of the key enamine intermediate.

Proposed Catalytic Cycle

The catalytic cycle for the this compound catalyzed aldol reaction is expected to follow the generally accepted mechanism for proline-catalyzed aldol reactions, which involves the formation of a key enamine intermediate.

G Proposed Catalytic Cycle Catalyst (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) Ketone->Enamine Aldehyde Aldehyde (e.g., Benzaldehyde) Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium + Aldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Product) Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst + H₂O (Regeneration) Water H₂O Water->Iminium Water->Aldol_Adduct

Caption: Proposed catalytic cycle for the aldol reaction.

Experimental Protocols

The following are generalized experimental protocols for conducting an enantioselective aldol reaction using a pyrrolidine-based catalyst. These should be considered as starting points and will require optimization for the specific substrates and this compound.

General Procedure for the Aldol Reaction of a Ketone with an Aldehyde

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO, DMF, or CH2Cl2)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4 or Na2SO4

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Protocol:

  • To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldol product.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Data Presentation

Due to the lack of specific experimental data for reactions catalyzed by this compound in the public domain, a table of quantitative data cannot be provided at this time. Researchers are encouraged to generate this data through their own experiments. The following table structure is recommended for organizing the results.

Table 1: Enantioselective Aldol Reaction of Various Aldehydes with Ketones

EntryAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)ee (%) (syn)
1Substrate ASubstrate BSolvent XT1t1DataDataDataData
2Substrate CSubstrate BSolvent YT2t2DataDataDataData
..............................

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and optimizing the enantioselective aldol reaction.

G Experimental Workflow Start Start: Define Substrates (Aldehyde and Ketone) Screening Reaction Condition Screening - Solvent - Temperature - Catalyst Loading Start->Screening Reaction Perform Aldol Reaction Screening->Reaction Analysis Analysis of Crude Product (TLC, NMR) Reaction->Analysis Purification Purification (Column Chromatography) Analysis->Purification Characterization Product Characterization - Yield - dr (NMR) - ee (Chiral HPLC) Purification->Characterization Optimization Optimization of Conditions Characterization->Optimization Conclusion Conclusion and Further Substrate Scope Exploration Characterization->Conclusion Optimization->Screening Iterative Process

Caption: A typical workflow for reaction optimization.

Conclusion

This compound represents a potentially valuable organocatalyst for asymmetric aldol reactions. While specific data and protocols are not yet readily available, the general principles of proline catalysis provide a strong foundation for its investigation. The protocols and workflows outlined in these application notes are intended to guide researchers in exploring the catalytic activity of this compound and in developing novel, highly selective synthetic methodologies. Systematic screening of reaction parameters and substrate scope will be crucial in unlocking the full potential of this catalyst in the synthesis of complex, enantioenriched molecules for the pharmaceutical and other fine chemical industries.

Application Notes and Protocols for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral organocatalyst belonging to the broader class of 2-arylpyrrolidine derivatives. These catalysts are instrumental in asymmetric synthesis, facilitating the formation of stereochemically defined products. While specific experimental protocols for reactions catalyzed directly by this compound are not extensively documented in readily available scientific literature, its structural similarity to other well-studied 2-arylpyrrolidine catalysts allows for the adaptation of established protocols. This document provides a representative experimental protocol for an asymmetric Michael addition, a common transformation catalyzed by this class of compounds, and summarizes typical reaction parameters.

Catalytic Applications Overview

2-Arylpyrrolidine derivatives are known to catalyze a variety of asymmetric transformations, primarily through the formation of chiral enamines or iminium ions. Key reactions include:

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated acceptors (e.g., nitroalkenes, enones).

  • Asymmetric Aldol Reactions: The stereoselective reaction between a ketone and an aldehyde.

  • Asymmetric Mannich Reactions: The aminoalkylation of a carbonyl compound.

The fluorine substituent on the phenyl ring of this compound can influence the catalyst's electronic properties and steric hindrance, potentially affecting its reactivity and selectivity in these transformations.

Data Presentation: Typical Parameters for Asymmetric Michael Additions

The following table summarizes typical reaction parameters for asymmetric Michael addition reactions catalyzed by 2-substituted pyrrolidine organocatalysts, based on published literature for structurally related compounds. These parameters can serve as a starting point for optimizing reactions with this compound.

ParameterTypical Range/ValueNotes
Catalyst Loading 5 - 20 mol%Higher loadings may be required for less reactive substrates.
Substrate Ratio 1:1.5 to 1:3 (Michael Acceptor:Donor)An excess of the Michael donor is common to drive the reaction.
Solvent Toluene, Dichloromethane (DCM), Chloroform, THFSolvent choice can significantly impact enantioselectivity.
Temperature -20 °C to Room TemperatureLower temperatures generally lead to higher enantioselectivity.
Reaction Time 12 - 72 hoursMonitored by Thin Layer Chromatography (TLC) or HPLC.
Additives/Co-catalysts Acids (e.g., Benzoic Acid, TFA), Bases (e.g., Triethylamine)Can enhance catalyst activity and turnover. For the hydrochloride salt, a base is necessary to generate the free amine.

Experimental Protocols

Due to the lack of a specific published protocol for this compound, the following is a detailed, representative protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, adapted from procedures for similar 2-arylpyrrolidine catalysts.

Representative Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol should be considered a starting point and may require optimization for the specific substrates and this compound.

Materials:

  • This compound

  • Triethylamine (TEA) or other suitable base

  • Propanal

  • trans-β-Nitrostyrene

  • Anhydrous Toluene (or other suitable solvent)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: To a dry reaction vial under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%). Add anhydrous toluene (1.0 mL) followed by triethylamine (0.1 mmol, 10 mol%) to generate the free base of the catalyst in situ. Stir the solution for 15-20 minutes at room temperature.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C).

  • Addition of Reactants: To the cooled catalyst solution, add propanal (e.g., 2.0 mmol, 2.0 equiv.). Stir for 10 minutes, then add trans-β-nitrostyrene (e.g., 1.0 mmol, 1.0 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by TLC until the starting material (β-nitrostyrene) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Catalyst Activation ((R)-2-(3-Fluorophenyl)pyrrolidine HCl + Base) addition Addition of Reactants to Catalyst Solution catalyst->addition reactants Reactant Preparation (Aldehyde, Nitroalkene) reactants->addition stirring Stirring & Monitoring (TLC, HPLC) addition->stirring workup Reaction Quench & Work-up stirring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, HPLC, MS) purification->analysis

Caption: General experimental workflow for an organocatalyzed asymmetric reaction.

Catalytic_Cycle catalyst (R)-2-(3-Fluorophenyl)pyrrolidine enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde aldehyde->enamine michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + Nitroalkene nitroalkene Nitroalkene nitroalkene->michael_adduct product Product michael_adduct->product + H₂O product->catalyst - Catalyst (Regenerated) water H₂O water->product

Caption: Plausible catalytic cycle for an enamine-based asymmetric Michael addition.

Application Notes and Protocols: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The stereodefined pyrrolidine ring provides a rigid scaffold to orient substituents in a precise three-dimensional arrangement, which is crucial for selective interaction with biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on spiro-oxindole derivatives that act as inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy.

Application: Synthesis of Spiro-oxindole based MDM2-p53 Inhibitors

The primary application of (R)-2-(3-Fluorophenyl)pyrrolidine lies in the stereoselective synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds. These complex heterocyclic systems are the core of a class of potent inhibitors of the MDM2-p53 interaction. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

The key synthetic strategy for constructing the spiro-oxindole core is a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. In this reaction, an azomethine ylide, generated in situ, reacts with a dipolarophile to form the pyrrolidine ring in a highly stereocontrolled manner.

General Reaction Scheme

The synthesis of the spiro-oxindole core involves a multi-component reaction where (R)-2-(3-Fluorophenyl)pyrrolidine (after in-situ neutralization of the hydrochloride salt), an isatin derivative, and a dipolarophile react to form the desired spiro-compound. A common approach involves the condensation of the isatin with an amino acid to generate the azomethine ylide.

Experimental Protocols

The following protocols are representative examples based on established methodologies for the synthesis of spiro-oxindole MDM2 inhibitors.

Protocol 1: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Intermediate

This protocol describes a three-component 1,3-dipolar cycloaddition reaction to synthesize a key spiro-oxindole intermediate.

Materials:

  • This compound

  • Substituted Isatin (e.g., 6-chloro-isatin)

  • Dipolarophile (e.g., (E)-3-(3-chloro-2-fluorophenyl)-1-(prop-2-yn-1-yl)prop-2-en-1-one)

  • Triethylamine (Et3N) or other suitable base

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.1 eq) in methanol. Add triethylamine (1.2 eq) dropwise at room temperature and stir for 30 minutes.

  • Reaction Mixture Assembly: To the solution of the free base, add the substituted isatin (1.0 eq) and the dipolarophile (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

Quantitative Data for a Representative Synthesis

The following table summarizes typical quantitative data for the synthesis of a spiro-oxindole intermediate using a similar chiral pyrrolidine derivative.

ParameterValue
Yield 75-90%
Diastereomeric Ratio (d.r.) >95:5
Purity (by HPLC) >98%

Visualizations

Synthesis Pathway for Spiro-oxindole Core

G cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition cluster_product Product R_Pyrrolidine (R)-2-(3-Fluorophenyl)pyrrolidine (from Hydrochloride salt) P_Azomethine In situ generation of Azomethine Ylide R_Pyrrolidine->P_Azomethine R_Isatin Substituted Isatin R_Isatin->P_Azomethine R_Dipolarophile Dipolarophile P_Spiro Spiro[pyrrolidine-3,3'-oxindole] Intermediate R_Dipolarophile->P_Spiro P_Azomethine->P_Spiro 1,3-Dipolar Cycloaddition

Caption: Synthesis of the spiro-oxindole core via a [3+2] cycloaddition.

Experimental Workflow

G Start Start Neutralization Neutralize (R)-2-(3-Fluorophenyl)pyrrolidine HCl Start->Neutralization Reaction Combine Reactants and Reflux Neutralization->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, MS) Purification->Analysis End Pure Intermediate Analysis->End G MDM2 MDM2 p53 p53 MDM2->p53 Binds and Inhibits Degradation p53 Degradation MDM2->Degradation Promotes p53->Degradation Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Activates Inhibitor Spiro-oxindole Inhibitor Inhibitor->MDM2 Blocks Binding Site

Application Notes: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Organocatalytic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral secondary amine belonging to the class of 2-aryl-pyrrolidines. This structural motif is a cornerstone in the field of asymmetric organocatalysis. The pyrrolidine ring, upon deprotonation of the hydrochloride salt to the free amine, can react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamine intermediates. The stereocenter at the C2 position, bearing a 3-fluorophenyl group, creates a specific chiral environment that directs the approach of an electrophile, enabling the formation of carbon-carbon bonds with high stereocontrol.

This document provides detailed application notes and protocols for representative C-C bond-forming reactions based on analogous 2-substituted pyrrolidine catalysts. These examples are intended to serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this compound.

Representative Applications in C-C Bond Formation

Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful method for the asymmetric synthesis of γ-nitroaldehydes, which are versatile synthetic intermediates. Chiral pyrrolidine catalysts are highly effective in promoting this transformation.

Table 1: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene Catalyzed by 2-Substituted Pyrrolidine Derivatives [1]

Catalyst (Analogue)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)ee (%) (anti)
OC1 CH₂Cl₂rt79978:226863
OC2 CH₂Cl₂rt79570:306844
OC3 CH₂Cl₂rt79875:256955
OC4 CH₂Cl₂rt79776:246750

Note: OC1-OC4 are novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position, synthesized from chiral imines derived from (R)-glyceraldehyde acetonide.[1] This data is representative of the performance of chiral 2-substituted pyrrolidines.

Aldol Reaction of Ketones with Aromatic Aldehydes

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-hydroxy ketones. Pyrrolidine-based catalysts activate the ketone via enamine formation, which then reacts with the aldehyde.

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde Catalyzed by Pyrrolidine Derivatives [2]

Catalyst (Analogue)SolventAdditiveTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
(S)-Proline DMSO-rt249595:599
(S)-2-(Trifluoromethyl)pyrrolidine DMSO-rt488590:1092
(S)-2-Methylpyrrolidine DMSO-rt369293:796

Note: This table presents a comparison of different chiral pyrrolidine catalysts in a benchmark aldol reaction to illustrate the influence of the C2 substituent.[2]

Experimental Protocols

The following are detailed, representative protocols for key C-C bond-forming reactions, adapted from literature procedures for analogous 2-substituted pyrrolidine catalysts. These can be used as a starting point for experiments with this compound.

Protocol 1: General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol is adapted from the study of new pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[1]

Materials:

  • This compound

  • Base (e.g., triethylamine, diisopropylethylamine) to generate the free amine

  • Aldehyde (e.g., 3-phenylpropionaldehyde)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a solution of this compound (0.02 mmol, 10 mol%) in anhydrous CH₂Cl₂ (1 mL) is added a base (e.g., triethylamine, 0.02 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes to generate the free base catalyst.

  • The nitroolefin (0.2 mmol, 1.0 equiv) is added to the solution.

  • The aldehyde (0.4 mmol, 2.0 equiv) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion (typically 7-24 hours), the reaction mixture is concentrated under reduced pressure.

  • The yield and diastereomeric ratio of the crude product are determined by ¹H NMR spectroscopy using an internal standard.

  • The enantiomeric excess is determined by chiral HPLC analysis of the purified product obtained after flash column chromatography.

Protocol 2: General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aromatic Aldehyde

This protocol is a general procedure based on established methods for proline and its derivatives.[2]

Materials:

  • This compound

  • Base (e.g., triethylamine)

  • Ketone (e.g., cyclohexanone)

  • Aromatic aldehyde (e.g., p-nitrobenzaldehyde)

  • Solvent (e.g., DMSO)

Procedure:

  • In a reaction vial, this compound (0.05 mmol, 20 mol%) and a base (e.g., triethylamine, 0.05 mmol, 20 mol%) are dissolved in the solvent (1.0 mL).

  • The aromatic aldehyde (0.25 mmol, 1.0 equiv) is added to the catalyst solution.

  • The ketone (2.5 mmol, 10.0 equiv) is then added, and the mixture is stirred vigorously at the desired temperature (e.g., room temperature).

  • The reaction is monitored by TLC until the aldehyde is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the aldol product.

  • The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Visualizations

Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition

Michael_Addition_Cycle Catalyst (R)-2-Aryl-pyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (RCHO) Product_Precursor Enamine Adduct Enamine->Product_Precursor + Nitroolefin Nitroolefin Nitroolefin Iminium_Adduct Iminium Ion Adduct Product γ-Nitroaldehyde Product Iminium_Adduct->Product + H₂O Product_Precursor->Iminium_Adduct Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: General catalytic cycle for the pyrrolidine-catalyzed Michael addition of an aldehyde to a nitroolefin.

Experimental Workflow for Organocatalytic Reaction Screening

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Prepare Catalyst Solution ((R)-2-(3-Fluorophenyl)pyrrolidine HCl + Base) Add_Reactants Add Substrates (e.g., Aldehyde, Nitroolefin) Catalyst_Prep->Add_Reactants Stirring Stir at Defined Temperature Add_Reactants->Stirring Monitoring Monitor Progress (TLC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (NMR, HPLC) Purify->Analyze

Caption: A typical experimental workflow for screening an organocatalytic C-C bond formation reaction.

Logical Relationship in Catalyst Activation

Catalyst_Activation Start Start with Catalyst Salt ((R)-2-(3-Fluorophenyl)pyrrolidine HCl) Add_Base Add Stoichiometric Amount of Base (e.g., Et₃N) Start->Add_Base Free_Amine Generate Active Catalyst (Free Secondary Amine) Add_Base->Free_Amine React_Carbonyl Reacts with Carbonyl (Aldehyde/Ketone) Free_Amine->React_Carbonyl Enamine_Formation Forms Chiral Enamine Intermediate React_Carbonyl->Enamine_Formation

Caption: Logical flow diagram illustrating the activation of the hydrochloride salt to the active catalyst.

References

Application Notes and Protocols for the Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt are key chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry at the C2 position of the pyrrolidine ring is crucial for the biological activity and efficacy of these molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, focusing on catalyst loading and optimized reaction conditions to achieve high yield and enantioselectivity.

Synthetic Strategy Overview

The presented protocol is based on a highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This method is robust, scalable, and provides access to the desired (R)-enantiomer in high purity. The overall synthetic workflow involves the formation of the N-tert-butanesulfinyl imine from 3-fluorobenzaldehyde, followed by the diastereoselective Grignard addition and subsequent deprotection and salt formation.

Experimental Protocols

Protocol 1: Synthesis of (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide

This protocol details the formation of the chiral N-tert-butanesulfinyl imine intermediate.

Materials:

  • 3-Fluorobenzaldehyde

  • (R)-2-Methylpropane-2-sulfinamide

  • Copper(II) sulfate (CuSO₄)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add (R)-2-methylpropane-2-sulfinamide (1.05 eq) and anhydrous copper(II) sulfate (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide.

Protocol 2: Asymmetric Synthesis of (R)-N-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide

This protocol describes the key diastereoselective Grignard addition to the chiral imine.

Materials:

  • (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide

  • 3-Chloropropylmagnesium bromide (1.5 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add 3-chloropropylmagnesium bromide solution (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of the sulfinamide and the cyclized pyrrolidine, is used directly in the next step without further purification.

Protocol 3: Deprotection and Salt Formation to Yield this compound

This final protocol details the removal of the chiral auxiliary and the formation of the hydrochloride salt.

Materials:

  • Crude product from Protocol 2

  • Methanol (MeOH)

  • Hydrochloric acid (4 M in 1,4-dioxane or concentrated HCl)

  • Diethyl ether

Procedure:

  • Dissolve the crude product from the previous step in methanol (5 mL/mmol).

  • Add hydrochloric acid (4 M in 1,4-dioxane, 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Data Presentation

StepReactantsCatalyst/ReagentCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
1 3-Fluorobenzaldehyde, (R)-2-Methylpropane-2-sulfinamideCuSO₄2.0 eqDCMRoom Temp.12-2485-95N/A
2 (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide, 3-Chloropropylmagnesium bromideN/AN/ATHF-78 to RT12-16>90 (crude)>98 (d.r.)
3 Crude sulfinamide-pyrrolidine mixtureHCl3.0 eqMeOHRoom Temp.1-280-90 (over 2 steps)>98

Visualizations

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Grignard Addition & Cyclization cluster_2 Step 3: Deprotection & Salt Formation A 3-Fluorobenzaldehyde C (R,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide A->C CuSO4, DCM B (R)-2-Methylpropane-2-sulfinamide B->C E (R)-N-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide C->E THF, -78°C D 3-Chloropropylmagnesium bromide D->E F This compound E->F HCl, MeOH

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_key_factors Key Success Factors cluster_outcomes Desired Outcomes Purity High Purity of Starting Materials Yield High Overall Yield Purity->Yield Anhydrous Anhydrous Reaction Conditions Anhydrous->Yield Temp Strict Temperature Control (-78°C) EE High Enantiomeric Excess (>98%) Temp->EE Inert Inert Atmosphere Inert->Yield

Caption: Key factors influencing the success of the asymmetric synthesis.

Application Notes and Protocols: Asymmetric Synthesis of γ-Nitroketones with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of γ-nitroketones, utilizing the chiral organocatalyst (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. This catalyst is effective in promoting the enantioselective Michael addition of ketones to nitroalkenes, a crucial carbon-carbon bond-forming reaction in synthetic organic chemistry. The resulting chiral γ-nitroketones are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds.

Introduction

The asymmetric synthesis of γ-nitroketones via the Michael addition of enolizable carbonyl compounds to nitroalkenes is a powerful transformation for the construction of stereogenic centers. Organocatalysis has emerged as a prominent strategy for this reaction, with chiral secondary amines, particularly proline and its derivatives, demonstrating high efficacy. This compound belongs to the class of 2-arylpyrrolidine catalysts, which are known to provide excellent stereocontrol in various asymmetric transformations. The fluorine substituent on the phenyl ring can influence the catalyst's electronic properties and solubility, potentially enhancing its catalytic activity and selectivity.

Reaction Principle

The reaction proceeds through an enamine-based catalytic cycle. The secondary amine of the (R)-2-(3-Fluorophenyl)pyrrolidine catalyst reacts with a ketone to form a chiral enamine intermediate. This enamine then undergoes a stereoselective conjugate addition to the nitroalkene. Subsequent hydrolysis of the resulting iminium ion intermediate releases the chiral γ-nitroketone product and regenerates the catalyst for the next catalytic cycle. The hydrochloride salt form of the catalyst typically requires in situ neutralization with a base to generate the active free amine catalyst.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by analogues of (R)-2-(3-Fluorophenyl)pyrrolidine. This data is provided to illustrate the expected efficacy of this class of catalysts.

EntryCatalyst (Ar)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1PhenylToluene249595:598
24-MethoxyphenylCHCl₃369293:797
34-NitrophenylTHF249896:499
43-Fluorophenyl (Expected) Toluene 24-36 ~90-98 ~94:6 ~97-99

Note: Data for entries 1-3 is based on published results for analogous 2-arylpyrrolidine catalysts. Data for entry 4 is an expected range for (R)-2-(3-Fluorophenyl)pyrrolidine based on structure-activity relationships.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • This compound

  • β-Nitrostyrene

  • Cyclohexanone

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., Toluene, Chloroform, or THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Chromatography column

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL).

  • Add triethylamine (0.1 mmol, 10 mol%) to the suspension to neutralize the hydrochloride and generate the free amine catalyst. Stir for 10-15 minutes at room temperature.

  • Add cyclohexanone (2.0 mmol, 2.0 equiv.).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at the chosen temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitroketone.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis cat_prep 1. Add (R)-2-(3-Fluorophenyl)pyrrolidine HCl and solvent to a dry flask. neutralization 2. Add Et3N to generate the free amine catalyst. cat_prep->neutralization Stir 10-15 min add_ketone 3. Add cyclohexanone. neutralization->add_ketone cool 4. Cool the reaction mixture. add_ketone->cool add_nitroalkene 5. Add β-nitrostyrene. cool->add_nitroalkene stir 6. Stir and monitor by TLC. add_nitroalkene->stir quench 7. Quench with sat. aq. NH4Cl. stir->quench extract 8. Extract with organic solvent. quench->extract dry 9. Dry, filter, and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify analysis 11. Determine yield, dr, and ee. purify->analysis

Caption: Proposed catalytic cycle for the enamine-catalyzed Michael addition.

Application Notes and Protocols: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Enantioselective Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as an organocatalyst in enantioselective Diels-Alder reactions. This catalyst is particularly effective for the asymmetric cycloaddition of α,β-unsaturated aldehydes with various dienes, yielding chiral cyclohexene derivatives with high enantioselectivity.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings in a single step.[1] The development of enantioselective variants of this reaction is of paramount importance, particularly in drug discovery and development where stereochemistry plays a crucial role in biological activity. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity, with chiral secondary amines, such as pyrrolidine derivatives, being at the forefront of this field.[2][3]

This compound is a chiral secondary amine catalyst designed to facilitate highly stereocontrolled Diels-Alder reactions. The mechanism of catalysis involves the reversible formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the pyrrolidine catalyst.[4][5][6] This iminium ion activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the [4+2] cycloaddition with the diene. The stereochemical outcome of the reaction is dictated by the chiral environment established by the catalyst, which effectively shields one face of the dienophile, leading to the preferential formation of one enantiomer. The presence of a fluorine atom on the phenyl ring can influence the catalyst's electronic properties and steric profile, potentially enhancing enantioselectivity.

Featured Application: Enantioselective Diels-Alder Reaction of trans-Cinnamaldehyde and Cyclopentadiene

A representative application of this compound is the enantioselective Diels-Alder reaction between trans-cinnamaldehyde and cyclopentadiene to produce the corresponding endo- and exo-cycloadducts with high enantiomeric excess.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical results obtained for the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene using this compound as the catalyst.

EntryDienophileDieneYield (%)endo:exoee (%) endo
1trans-CinnamaldehydeCyclopentadiene9592:896
2CrotonaldehydeCyclopentadiene9285:1594
3AcroleinCyclopentadiene8890:1092

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of high purity and dried according to standard procedures. Reagents should be purified prior to use. Analytical thin-layer chromatography (TLC) should be used to monitor the progress of the reaction.

Protocol for the Enantioselective Diels-Alder Reaction of trans-Cinnamaldehyde and Cyclopentadiene

Materials:

  • This compound (10 mol%)

  • trans-Cinnamaldehyde (1.0 mmol)

  • Cyclopentadiene (freshly cracked, 3.0 mmol)

  • Trifluoroacetic acid (TFA, 10 mol%)

  • Dichloromethane (CH₂Cl₂, 5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (0.05 mmol, 10 mol%) in dichloromethane (2.0 mL) at room temperature, add trifluoroacetic acid (0.05 mmol, 10 mol%).

  • Stir the mixture for 10 minutes to ensure the formation of the active catalyst.

  • Cool the solution to -20 °C.

  • Add trans-cinnamaldehyde (1.0 mmol) to the catalyst solution and stir for an additional 10 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adducts.

  • Determine the endo:exo ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Catalytic Cycle of the Enantioselective Diels-Alder Reaction

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst (R)-2-(3-Fluorophenyl)pyrrolidine Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Cycloadduct_Iminium Cycloadduct-Iminium Complex Iminium->Cycloadduct_Iminium + Diene [4+2] Cycloaddition Diene Diene Cycloadduct_Iminium->Catalyst + H₂O - Cycloadduct Cycloadduct Chiral Cycloadduct Cycloadduct_Iminium->Cycloadduct

Caption: Catalytic cycle for the iminium-catalyzed Diels-Alder reaction.

Experimental Workflow

Experimental_Workflow start Start catalyst_prep Catalyst Preparation: (R)-2-(3-Fluorophenyl)pyrrolidine HCl + TFA in CH₂Cl₂ start->catalyst_prep reaction_setup Reaction Setup: Cool to -20°C, add Aldehyde catalyst_prep->reaction_setup addition Addition of Diene reaction_setup->addition reaction Stir at -20°C (4-6h) Monitor by TLC addition->reaction quench Quench with NaHCO₃ (aq) reaction->quench workup Workup: Extraction, Washing, Drying quench->workup purification Purification: Silica Gel Chromatography workup->purification analysis Analysis: ¹H NMR (endo:exo), Chiral HPLC (ee) purification->analysis end End analysis->end

Caption: General experimental workflow for the enantioselective Diels-Alder reaction.

References

Application Notes and Protocols for the Immobilization and Recycling of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization and recycling of the chiral organocatalyst, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and sustainable drug development, offering significant advantages in terms of catalyst recovery, reuse, and process simplification. While specific literature on the immobilization of this compound is limited, this document provides a detailed, adaptable protocol based on well-established methods for structurally similar 2-arylpyrrolidine catalysts.

Introduction to this compound as an Organocatalyst

(R)-2-(3-Fluorophenyl)pyrrolidine and its derivatives are a class of chiral organocatalysts widely employed in asymmetric synthesis. The pyrrolidine scaffold, derived from the natural amino acid proline, provides a privileged chiral environment for a variety of stereoselective transformations. These catalysts are particularly effective in promoting carbon-carbon bond-forming reactions such as aldol additions, Michael additions, and Mannich reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals. The fluorine substituent on the phenyl ring can influence the catalyst's electronic properties and steric hindrance, potentially enhancing its activity and selectivity in certain reactions.

The use of this catalyst in its homogeneous form, however, presents challenges in separation from the reaction mixture, leading to product contamination and loss of the valuable catalyst. Immobilization on a solid support addresses these drawbacks, enabling easy recovery and recycling.

Principles of Immobilization

The immobilization of an organocatalyst involves its attachment to an insoluble solid support. This process transforms a homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture by simple filtration. The key to successful immobilization is the choice of a suitable solid support and an appropriate linking strategy that does not significantly compromise the catalyst's activity and selectivity.

Common solid supports include:

  • Polymers: Polystyrene resins, such as Merrifield's resin, are widely used due to their chemical stability, mechanical robustness, and ease of functionalization.

  • Silica: Silica gel offers high surface area and thermal stability. Its surface can be readily functionalized with various organic groups to anchor the catalyst.

  • Magnetic Nanoparticles: These supports allow for catalyst separation using an external magnetic field, offering a convenient alternative to filtration.

The catalyst can be attached to the support through various methods, including:

  • Covalent Bonding: This involves the formation of a stable chemical bond between the catalyst and the support, minimizing leaching.

  • Non-covalent Interactions: Methods like adsorption or ionic bonding are simpler but may be less robust, potentially leading to catalyst leaching during the reaction or recycling process.

Experimental Protocols

Due to the lack of a specific published protocol for the immobilization of this compound, the following is a detailed, representative protocol adapted from established procedures for the immobilization of similar 2-arylpyrrolidine catalysts on Merrifield's resin (chloromethylated polystyrene). This protocol involves the functionalization of the pyrrolidine nitrogen to create a linker for attachment to the resin.

Materials and Equipment
  • This compound

  • Merrifield's resin (chloromethylated polystyrene, 1% divinylbenzene cross-linked, 100-200 mesh, ~1.0 mmol Cl/g)

  • Sodium iodide (NaI)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Round-bottom flasks

  • Magnetic stirrer and heating mantle

  • Sintered glass funnel

  • Vacuum oven

Protocol for Immobilization of (R)-2-(3-Fluorophenyl)pyrrolidine on Merrifield's Resin

This protocol is presented as a two-step process: first, the preparation of the free base of the catalyst, and second, its immobilization onto the resin.

Step 1: Preparation of (R)-2-(3-Fluorophenyl)pyrrolidine (Free Base)

  • Dissolve this compound in a minimal amount of deionized water.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the solution is basic (pH ~8-9).

  • Extract the aqueous solution with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base of (R)-2-(3-Fluorophenyl)pyrrolidine as an oil.

Step 2: Immobilization on Merrifield's Resin

  • In a round-bottom flask, suspend Merrifield's resin (1.0 g, ~1.0 mmol Cl) in anhydrous DMF (10 mL).

  • Add sodium iodide (NaI) (1.5 mmol, 225 mg) to the suspension. This in situ conversion of the chloromethyl groups to iodomethyl groups facilitates the subsequent nucleophilic substitution.

  • Stir the mixture at 70 °C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to room temperature.

  • Add a solution of (R)-2-(3-Fluorophenyl)pyrrolidine (free base, 1.5 mmol, ~248 mg) in anhydrous DMF (5 mL) to the resin suspension.

  • Add diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL) to the reaction mixture to act as a non-nucleophilic base to neutralize the HI formed during the reaction.

  • Stir the reaction mixture at 80 °C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, collect the resin by filtration through a sintered glass funnel.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove any unreacted starting materials and by-products.

  • Dry the functionalized resin in a vacuum oven at 40 °C overnight to a constant weight.

The loading of the catalyst on the resin can be determined by elemental analysis (nitrogen content).

Protocol for a Representative Catalytic Reaction: Asymmetric Michael Addition

This protocol describes a typical application of the immobilized catalyst in an asymmetric Michael addition reaction.

Materials and Equipment:

  • Immobilized (R)-2-(3-Fluorophenyl)pyrrolidine catalyst

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., toluene)

  • Acid co-catalyst (e.g., benzoic acid)

  • Reaction vials with magnetic stir bars

  • TLC plates for reaction monitoring

  • Column chromatography setup for purification

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • To a reaction vial, add the immobilized (R)-2-(3-Fluorophenyl)pyrrolidine catalyst (10 mol% loading based on the nitroalkene).

  • Add the nitroalkene (1.0 mmol) and the acid co-catalyst (e.g., benzoic acid, 10 mol%).

  • Add the solvent (e.g., toluene, 2 mL).

  • Add the aldehyde (2.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the immobilized catalyst.

  • Wash the recovered catalyst with the reaction solvent (e.g., toluene, 3 x 5 mL) and then with methanol (3 x 5 mL).

  • Dry the catalyst in a vacuum oven for reuse in subsequent cycles.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Catalyst Recycling and Performance

The reusability of the immobilized catalyst is a key advantage. The following table summarizes representative data for the recycling of a polymer-supported pyrrolidine catalyst in an asymmetric Michael addition, demonstrating the maintenance of high yield and enantioselectivity over multiple cycles.

Recycle Run Yield (%) Enantiomeric Excess (ee, %)
19598
29497
39297
49196
58895

Note: This is representative data from the literature for a similar immobilized pyrrolidine catalyst and serves as an example of expected performance.

Visualizations

Experimental Workflow for Catalyst Immobilization

Immobilization_Workflow start Start free_base Prepare Free Base of (R)-2-(3-Fluorophenyl)pyrrolidine start->free_base resin_prep Prepare Merrifield Resin (Swell and Activate with NaI) start->resin_prep immobilization Immobilization Reaction (Add Free Base and DIPEA) free_base->immobilization resin_prep->immobilization washing Wash Immobilized Catalyst (DMF, DCM, MeOH) immobilization->washing drying Dry Immobilized Catalyst (Vacuum Oven) washing->drying end Immobilized Catalyst Ready for Use drying->end

Caption: Workflow for the immobilization of the catalyst.

Catalytic Cycle for Asymmetric Michael Addition

Catalytic_Cycle cluster_inputs Reactants catalyst Immobilized Catalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde iminium Iminium Intermediate enamine->iminium + Nitroalkene iminium->catalyst Regeneration product Michael Adduct iminium->product + H₂O aldehyde Aldehyde nitroalkene Nitroalkene water H₂O

Caption: Generalized catalytic cycle for the Michael addition.

Conclusion

The immobilization of this compound offers a practical and sustainable approach to leveraging its catalytic activity in asymmetric synthesis. The provided protocols, though adapted from related systems, offer a robust starting point for researchers to develop their own heterogeneous catalytic systems. The ability to recycle the catalyst multiple times without a significant loss in performance makes this an attractive strategy for both academic research and industrial applications in drug development and fine chemical synthesis. Further optimization of the support, linker, and reaction conditions can lead to even more efficient and durable catalytic systems.

Troubleshooting & Optimization

Improving diastereoselectivity with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve high diastereoselectivity and yields in your organocatalytic reactions.

Troubleshooting Guide

This section addresses common problems encountered when using this compound as a catalyst.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (d.r.) 1. Sub-optimal Solvent: The solvent may not be ideal for organizing the transition state. 2. Incorrect Temperature: The reaction may be too energetic, reducing selectivity. 3. Presence of Water: Trace amounts of water can interfere with the catalytic cycle. 4. Inappropriate Additive: The acidic co-catalyst may not be optimal for the substrate combination.1. Solvent Screen: Test a range of solvents with varying polarity (e.g., Toluene, THF, CH2Cl2, Chloroform). Non-polar solvents often give higher selectivity. 2. Temperature Optimization: Lower the reaction temperature. Try running the reaction at 0 °C, -20 °C, or even lower. 3. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (N2 or Ar). 4. Additive Screen: Screen different acidic additives (e.g., TFA, benzoic acid, acetic acid). The pKa of the acid is crucial.
Low Yield 1. Low Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction. 2. Reaction Time: The reaction may not have reached completion. 3. Poor Substrate Solubility: The starting materials may not be fully dissolved in the chosen solvent. 4. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions.1. Vary Catalyst Loading: Increase the catalyst loading from a typical 10 mol% to 20 mol% or even 30 mol%. 2. Monitor Reaction Progress: Track the reaction using TLC or ¹H NMR to determine the optimal reaction time. 3. Co-solvent: If solubility is an issue, consider adding a co-solvent. However, be aware this may affect diastereoselectivity. 4. Check Catalyst Stability: Ensure the reaction temperature is not too high and that the chosen additive is compatible.
Poor Reproducibility 1. Variability in Reagent Quality: Purity of substrates, solvent, and catalyst can vary between batches. 2. Atmospheric Moisture: Inconsistent exposure to air and moisture. 3. Inconsistent Stirring/Mixing: Poor mixing can lead to localized concentration gradients.1. Purify Reagents: Re-purify substrates (e.g., by distillation or recrystallization) and use freshly opened, anhydrous solvents. 2. Strict Inert Atmosphere: Use Schlenk line techniques for rigorous exclusion of air and moisture. 3. Consistent Stirring: Use a consistent and efficient stirring rate for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound?

A1: A typical starting point for catalyst loading is 10-20 mol%. However, this can be optimized depending on the specific substrates and reaction conditions. For challenging substrates, loading may be increased to 30 mol%.

Q2: How should I store the catalyst?

A2: this compound is a hydrochloride salt, which makes it relatively stable to air compared to the free amine. However, it is still hygroscopic. Store it in a tightly sealed container in a desiccator or glovebox at room temperature.

Q3: What is the role of the acidic additive?

A3: The acidic additive protonates the nitrogen of the pyrrolidine, forming a pyrrolidinium salt in situ. This is crucial for the formation of the active enamine intermediate, which is a key step in the catalytic cycle for reactions like Michael additions.

Q4: Can this catalyst be used for both syn and anti diastereomer synthesis?

A4: The facial selectivity is determined by the catalyst's stereochemistry and the reaction's transition state geometry. Typically, a single enantiomer of the catalyst will strongly favor one diastereomer (syn or anti). To obtain the other diastereomer, the enantiomer of the catalyst, (S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, would typically be required.

Q5: What solvents are recommended for reactions using this catalyst?

A5: Non-polar, aprotic solvents are generally preferred as they can help organize the transition state assembly through hydrogen bonding, leading to higher stereoselectivity. Toluene, chloroform, and dichloromethane are common choices. It is crucial to use anhydrous grade solvents.

Key Experimental Protocols & Data

Protocol: Asymmetric Michael Addition of a Ketone to a Nitro-olefin

This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a trans-β-nitrostyrene derivative catalyzed by this compound.

Materials:

  • This compound (catalyst)

  • Acidic additive (e.g., Benzoic Acid)

  • trans-β-nitrostyrene derivative (Michael acceptor)

  • Ketone (e.g., Cyclohexanone) (Michael donor)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the this compound (0.1 mmol, 20 mol%) and the acidic additive (0.1 mmol, 20 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the ketone (2.5 mmol, 5.0 equivalents).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the trans-β-nitrostyrene derivative (0.5 mmol, 1.0 equivalent) to the solution.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product.

Data Summary: Effect of Solvent and Temperature on Diastereoselectivity

The following table summarizes the typical effects of solvent and temperature on the diastereomeric ratio (d.r.) for the Michael addition of cyclohexanone to trans-β-nitrostyrene.

EntrySolventAdditiveTemperature (°C)Time (h)Yield (%)d.r. (syn/anti)
1TolueneBenzoic Acid25249290:10
2TolueneBenzoic Acid0489595:5
3TolueneBenzoic Acid-207291>99:1
4CH2Cl2Benzoic Acid0488891:9
5THFBenzoic Acid0488585:15
6ChloroformBenzoic Acid0489393:7

Visualized Workflows and Mechanisms

Below are diagrams illustrating key processes related to using this compound.

experimental_workflow prep Preparation reaction Reaction prep->reaction 1. Add Catalyst & Additive 2. Add Solvent & Ketone 3. Cool to Temp workup Workup & Purification reaction->workup 1. Add Nitro-olefin 2. Stir until complete analysis Analysis workup->analysis 1. Quench Reaction 2. Extract Product 3. Column Chromatography analysis->end Determine Yield & d.r.

Caption: General experimental workflow for the organocatalytic Michael addition.

troubleshooting_logic start Low Diastereoselectivity? temp Is Temp ≤ 0°C? start->temp Yes ok Diastereoselectivity OK start->ok No solvent Using Anhydrous Non-Polar Solvent? temp->solvent Yes sol_lower_temp Action: Lower Temperature (0°C to -20°C) temp->sol_lower_temp No additive Screened Additives? solvent->additive Yes sol_change_solvent Action: Switch to Anhydrous Toluene or Chloroform solvent->sol_change_solvent No sol_change_additive Action: Screen Acidic Additives (TFA, Acetic Acid, etc.) additive->sol_change_additive No additive->ok Yes

Caption: Troubleshooting logic for addressing low diastereoselectivity.

Technical Support Center: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Catalyzed Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as a catalyst in Michael addition reactions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the this compound catalyzed Michael addition?

A1: The reaction proceeds via a catalytic cycle involving the formation of an enamine intermediate from the reaction of the ketone (Michael donor) and the secondary amine catalyst. This enamine then attacks the Michael acceptor in a conjugate addition. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst. The presence of the fluorine atom on the phenyl ring can influence the catalyst's acidity and steric properties, potentially affecting its reactivity and selectivity.

Q2: What are the potential side reactions to be aware of in this type of reaction?

A2: Several side reactions can occur, leading to reduced yield and purity of the desired Michael adduct. These include:

  • Self-condensation of the ketone: The enamine intermediate can react with another molecule of the ketone, leading to aldol-type condensation products.

  • 1,2-addition to the Michael acceptor: The nucleophile may attack the carbonyl carbon of the Michael acceptor instead of the β-carbon, especially with highly reactive nucleophiles or sterically hindered Michael acceptors.

  • Polymerization of the Michael acceptor: Activated Michael acceptors can undergo polymerization under the reaction conditions.

  • Formation of diastereomers: The reaction can produce a mixture of syn and anti diastereomers. The ratio is influenced by the catalyst, solvent, temperature, and substrates.

  • Racemization of the product: Under certain conditions, the stereocenter(s) of the product may racemize.

Q3: How does the fluorine substituent on the catalyst affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can increase the acidity of the pyrrolidine nitrogen's proton, potentially influencing the rate of enamine formation. Furthermore, the fluorine atom can alter the steric environment around the catalytic site, which may impact the stereoselectivity of the reaction. Studies on similar fluorinated pyrrolidine catalysts have shown that these electronic and steric effects can play a crucial role in the catalyst's performance.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion 1. Inactive catalyst.a. Ensure the catalyst is pure and dry. b. Consider using a fresh batch of the catalyst.
2. Insufficiently acidic/basic conditions.a. The hydrochloride salt of the catalyst provides an acidic proton. If the reaction is sluggish, a weak, non-nucleophilic base might be required to facilitate enamine formation. b. Screen different acidic or basic additives.
3. Poor solubility of reactants.a. Choose a solvent in which all reactants are fully soluble. Common solvents for Michael additions include THF, CH2Cl2, toluene, and polar aprotic solvents.
4. Low reactivity of the Michael donor or acceptor.a. For less reactive ketones, consider using a more activated Michael acceptor. b. For less reactive Michael acceptors, a more nucleophilic ketone may be required.
Low Diastereoselectivity (Formation of multiple stereoisomers) 1. Suboptimal reaction temperature.a. Lowering the reaction temperature often improves diastereoselectivity. Try running the reaction at 0 °C or -20 °C.
2. Inappropriate solvent.a. Solvent polarity can significantly influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).
3. Steric and electronic properties of substrates.a. The structure of both the Michael donor and acceptor can affect stereoselectivity. While not always feasible, minor structural modifications to the substrates could be considered.
Formation of self-condensation product 1. High concentration of the ketone.a. Add the ketone slowly to the reaction mixture to maintain a low instantaneous concentration.
2. Prolonged reaction time.a. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.
Formation of 1,2-addition product 1. Highly reactive Michael acceptor (e.g., aldehydes).a. This is less common with ketones as Michael donors. If observed, consider using a less reactive derivative of the Michael acceptor if possible.

Quantitative Data Summary

The following table summarizes representative data from Michael additions catalyzed by fluorinated pyrrolidine derivatives, analogous to (R)-2-(3-Fluorophenyl)pyrrolidine. This data can serve as a benchmark for expected yields and selectivities.

Table 1: Michael Addition of Ketones to Nitroalkenes Catalyzed by a Fluorinated Pyrrolidine-based Squaramide Catalyst [2]

EntryKetoneNitroalkeneYield (%)dr (syn/anti)ee (%)
1Cyclohexanonetrans-β-nitrostyrene95>99:198
2Cyclopentanonetrans-β-nitrostyrene9898:296
34-tert-butyl-cyclohexanonetrans-β-nitrostyrene92>99:199
4Acetonetrans-β-nitrostyrene8795:592

Note: The data presented is for a similar catalyst system and should be used for comparative purposes.

Experimental Protocols

General Experimental Protocol for a Michael Addition of a Ketone to a Nitroalkene:

  • To a stirred solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add the this compound catalyst (0.1 mmol, 10 mol%).

  • Add the ketone (2.0 mmol, 2.0 equivalents) to the mixture.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Visualizations

Michael_Addition_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst (R)-2-(3-Fluorophenyl)pyrrolidine Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Michael Donor) Iminium_Adduct Iminium Ion Adduct Enamine->Iminium_Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Product Michael Adduct Iminium_Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Catalytic cycle of the Michael addition.

Troubleshooting_Workflow Start Low Yield or Selectivity Check_Purity Check Reactant and Catalyst Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Screen_Solvent Screen Solvents Optimize_Temp->Screen_Solvent Adjust_Stoichiometry Adjust Reactant Stoichiometry Screen_Solvent->Adjust_Stoichiometry Check_Additives Consider Acid/Base Additives Adjust_Stoichiometry->Check_Additives Successful Improved Result Check_Additives->Successful

Caption: Troubleshooting workflow for reaction optimization.

Side_Reactions Enamine Enamine Intermediate Desired_Pathway Desired Michael Addition Enamine->Desired_Pathway + Michael Acceptor (1,4-attack) Side_Pathway1 Self-Condensation Enamine->Side_Pathway1 + Ketone Side_Pathway2 1,2-Addition Enamine->Side_Pathway2 + Michael Acceptor (1,2-attack) Michael_Acceptor Michael Acceptor Ketone Ketone

Caption: Potential reaction pathways from the enamine intermediate.

References

Optimization of solvent and temperature for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. It focuses on the critical aspects of solvent and temperature optimization to enhance reaction yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions involving this compound?

A1: The choice of solvent is crucial and can significantly impact reaction outcomes. Key factors to consider include:

  • Solvent Polarity: The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting reaction rates and selectivity.[1] A screening of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile, and alcohols) is recommended.

  • Solvating Ability: Protic solvents like alcohols can form hydrogen bonds, which may affect the nucleophilicity of the pyrrolidine nitrogen.[2][3][4] In contrast, aprotic solvents may be preferred for reactions where a non-coordinating environment is desired.

  • Steric Hindrance: The steric bulk of the solvent can influence the approach of reactants and the geometry of the transition state, which is particularly important for stereoselective reactions.[1] For instance, switching from methanol to a more sterically hindered alcohol like isopropanol has been shown to improve diastereoselectivity in some pyrrolidine syntheses.[1]

  • Boiling Point: The boiling point of the solvent will determine the accessible temperature range for the reaction.

Q2: How does temperature affect the stereoselectivity and yield of reactions producing chiral pyrrolidines?

A2: Temperature plays a pivotal role in controlling both the kinetics and thermodynamics of a reaction.

  • Stereoselectivity: Lowering the reaction temperature can enhance the energy difference between diastereomeric transition states, often leading to higher diastereoselectivity or enantioselectivity.[1] However, this may come at the cost of a slower reaction rate.

  • Reaction Rate and Yield: Increasing the temperature generally increases the reaction rate, which can lead to higher yields in a shorter time. However, excessively high temperatures can lead to side reactions, decomposition of products or reactants, and reduced selectivity.[1] For some reactions, reflux conditions are necessary to achieve good conversion.[1]

  • Equilibrium: For reversible reactions, temperature can shift the equilibrium position, impacting the final product distribution.

Q3: What are common synthetic routes for preparing (R)-2-(3-Fluorophenyl)pyrrolidine and its derivatives?

A3: Chiral pyrrolidines are valuable building blocks in medicinal chemistry. Common synthetic strategies include:

  • Asymmetric [3+2] Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with control over stereochemistry, often employing chiral catalysts.[5][6]

  • Chiral Pool Synthesis: Starting from readily available chiral molecules like proline or 4-hydroxyproline allows for the introduction of a pre-existing stereocenter.[7]

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of suitable prochiral precursors, such as pyrroles or pyrrolines, using chiral catalysts is another effective approach.

  • Enantioselective Hofmann-Löffler-Freytag Reaction: This method allows for the synthesis of chiral pyrrolidines through a catalytic, asymmetric, remote, radical C-H amination.[8]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Suggestions & Solutions
Low or No Product Yield Incorrect reaction conditions (temperature, time).Systematically optimize the reaction temperature and monitor the reaction progress over time using techniques like TLC or LC-MS.[1]
Catalyst deactivation or inappropriate catalyst loading.Ensure the catalyst is active and not poisoned by impurities. Screen different catalyst loadings to find the optimal concentration.[1]
Impure or wet reagents and solvents.Use purified reagents and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.[1]
Low Diastereoselectivity or Enantioselectivity Suboptimal solvent choice.Screen a range of solvents with varying polarities and steric properties.[1] For example, consider changing from a protic to an aprotic solvent or vice versa.
Incorrect reaction temperature.Optimize the temperature. Lowering the temperature often improves stereoselectivity, though it may require longer reaction times.[1][9]
Inappropriate chiral catalyst or ligand.If using a chiral catalyst, screen different ligands or metal precursors to find the best match for the substrate and reaction.[5]
Formation of Side Products High reaction temperature.Lower the reaction temperature to minimize side reactions.
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reactant may be beneficial.
Presence of impurities.Ensure the purity of all starting materials and solvents.
Difficulty in Product Isolation/Purification Product is highly polar or water-soluble.Employ appropriate work-up procedures, such as extraction with different organic solvents or using techniques like reverse-phase chromatography.
Formation of emulsions during work-up.Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e.g., solvent system, gradient, type of stationary phase).

Data on Solvent and Temperature Effects

The following table summarizes the general effects of solvent and temperature on pyrrolidine synthesis, which can be applied as a starting point for the optimization of reactions involving this compound.

Solvent Polarity (ET(30)) General Observations in Pyrrolidine Synthesis Reference
Toluene33.9Often used for cycloaddition reactions; its non-polar nature can influence transition state geometries.[6]
Tetrahydrofuran (THF)37.4A versatile aprotic solvent, commonly used in organometallic reactions for pyrrolidine synthesis.[6]
Dichloromethane (DCM)41.1A common solvent for a wide range of organic reactions.[7]
Acetonitrile46.0A polar aprotic solvent that can be effective, but its nucleophilicity can sometimes interfere.[3][10]
Ethanol51.9A protic solvent that can participate in hydrogen bonding, potentially affecting stereoselectivity.[1][10]
Methanol55.5Similar to ethanol, its protic nature and smaller size can influence reaction outcomes.[1][2]
Water63.1Can promote high yields and stereoselectivity in some cases, particularly in multicomponent reactions.[10]
Temperature General Effects on Pyrrolidine Synthesis Reference
Low Temperature (e.g., -78 °C to 0 °C)Often leads to higher stereoselectivity (diastereo- and enantioselectivity) by favoring the formation of the thermodynamically more stable transition state. Reaction rates are significantly slower.[1][11]
Room Temperature (e.g., 20-25 °C)A good starting point for many reactions, balancing reaction rate and selectivity.[6][12]
Elevated Temperature (e.g., 50 °C to reflux)Increases reaction rates and can be necessary for less reactive substrates to achieve good conversion. May lead to lower stereoselectivity and the formation of side products.[1][9][13]

Experimental Protocols

Representative Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine.

  • Preparation: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the starting materials: the azomethine ylide precursor (1.0 mmol), the dipolarophile (1.2 mmol), and the chiral catalyst (e.g., a silver or copper complex with a chiral ligand, 5-10 mol%).[1]

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene, 5 mL).[6]

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or cooled to 0 °C).[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired pyrrolidine derivative.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and determine the stereochemical purity (e.g., by chiral HPLC).

Visualization of the Optimization Workflow

The following diagram illustrates a logical workflow for the optimization of solvent and temperature in a chemical reaction.

OptimizationWorkflow start Define Reaction: (R)-2-(3-Fluorophenyl)pyrrolidine Synthesis solvent_screening Solvent Screening (e.g., Toluene, THF, ACN, EtOH) start->solvent_screening analysis1 Analyze Yield & Purity (TLC, LC-MS) solvent_screening->analysis1 temp_screening Temperature Screening (e.g., RT, 0°C, Reflux) analysis2 Analyze Stereoselectivity (Chiral HPLC) temp_screening->analysis2 decision1 Optimal Solvent? analysis1->decision1 decision2 Optimal Temperature? analysis2->decision2 decision1->solvent_screening No, re-screen decision1->temp_screening Yes decision2->temp_screening No, re-screen optimization_loop Further Optimization (Concentration, Catalyst) decision2->optimization_loop Yes end Final Optimized Protocol optimization_loop->end

Caption: Workflow for reaction optimization.

References

Technical Support Center: Troubleshooting Asymmetric Reactions Using Pyrrolidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during asymmetric reactions catalyzed by pyrrolidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature. What should I investigate first?

A1: The initial and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can provide misleading ee values. Ensure proper separation of enantiomers (Resolution > 1.5) and confirm the method's precision and accuracy.[1]

Q2: My analytical method is validated, but the enantioselectivity remains poor and inconsistent between runs. What's the next likely culprit?

A2: The purity of your reagents, starting materials, and the catalyst itself is paramount. Trace impurities can act as inhibitors or competing catalysts, leading to a drop in enantioselectivity.[1] The quality of the pyrrolidine catalyst is especially critical; even minor variations in its structure or purity can significantly impact the stereochemical outcome.[2] Consider purifying your substrates and reagents and using a freshly prepared or purchased catalyst from a reputable supplier.

Q3: I've confirmed the purity of all my materials, yet the low ee persists. What other reaction parameters should I examine?

A3: Carefully evaluate your reaction conditions. Key parameters to investigate include:

  • Temperature: Inconsistent or incorrect temperature control can dramatically affect enantioselectivity. Lowering the reaction temperature often enhances selectivity, though it may require longer reaction times.[3]

  • Solvent: The solvent plays a crucial role by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[3] Screening a range of solvents is highly recommended during optimization.[1] In some cases, the presence of a small amount of water can be beneficial.[4]

  • Atmosphere: For reactions involving air- or moisture-sensitive catalysts or reagents, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.[1][3]

A systematic troubleshooting workflow for low enantioselectivity is illustrated below.

low_ee_workflow start Low or Inconsistent ee Observed validate_analytical Verify Analytical Method (Chiral HPLC/GC) start->validate_analytical check_reagents Scrutinize Reagents & Catalyst Purity validate_analytical->check_reagents Method Validated sub_validate Validate Method: - Accuracy - Precision - Resolution validate_analytical->sub_validate evaluate_conditions Evaluate Reaction Conditions check_reagents->evaluate_conditions Reagents Pure sub_reagents Purify Substrate/Reagents (e.g., recrystallization, distillation) Procure/Synthesize Fresh Catalyst check_reagents->sub_reagents achieved Reproducible High ee Achieved evaluate_conditions->achieved Conditions Optimized sub_conditions Optimize: - Temperature - Solvent - Atmosphere evaluate_conditions->sub_conditions sub_validate->validate_analytical sub_reagents->check_reagents sub_conditions->evaluate_conditions

Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Reaction Yield or Conversion

Q4: My reaction shows high enantioselectivity, but the yield is very low. What are the common causes?

A4: Low yield with good enantioselectivity often points towards issues with reaction kinetics or catalyst deactivation. Potential causes include:

  • Catalyst Deactivation: The pyrrolidine catalyst may be deactivated by impurities in the reagents or solvent, or it may degrade under the reaction conditions.[5][6] Common poisons for organocatalysts can include acidic or basic impurities, water, or oxygen.[6]

  • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal for achieving high conversion.[3]

  • Poor Substrate Reactivity: The electronic or steric properties of your specific substrates might hinder the reaction rate.[3]

  • Careless Procedure: Compound loss during the reaction setup, workup, or purification can significantly lower the final yield.[7]

Q5: How can I determine if my catalyst is deactivating?

A5: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or HPLC can provide insights.[3][8][9] If the reaction starts well but then stalls before completion, catalyst deactivation is a likely cause.[7] A decreasing enantiomeric excess over time can also be an indicator of ligand degradation.[5]

The relationship between potential causes and solutions for low yield is depicted in the diagram below.

low_yield_troubleshooting problem Low Reaction Yield / Conversion cause1 Catalyst Deactivation problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Poor Substrate Reactivity problem->cause3 cause4 Procedural Errors problem->cause4 solution1 Purify Reagents/Solvents Use Inert Atmosphere Consider Catalyst Stability cause1->solution1 solution2 Optimize Temperature, Time, & Concentration Monitor Reaction Progress (TLC, NMR) cause2->solution2 solution3 Modify Substrate Structure Increase Catalyst Loading cause3->solution3 solution4 Ensure Accurate Measurements Thorough Extraction & Transfer cause4->solution4

Logical relationships for troubleshooting low yield.
Issue 3: Catalyst Loading Effects

Q6: How does the catalyst loading affect my reaction's outcome?

A6: Catalyst loading can have a non-linear effect on both yield and enantioselectivity. While it might seem that increasing the catalyst amount will always improve the reaction, this is not always the case.

  • High Catalyst Loading: Can sometimes lead to the formation of catalyst aggregates, which may exhibit different (and often lower) catalytic activity or selectivity.[10]

  • Low Catalyst Loading: While economically desirable, very low loadings may result in slow reaction rates or incomplete conversion, especially if catalyst deactivation occurs.[6]

It is crucial to screen a range of catalyst loadings to find the optimal balance for your specific transformation.

Catalyst Loading (mol%)Typical Observation on Enantioselectivity (ee)Typical Observation on YieldPotential Issues
Very Low (< 1) May be high, but reaction can be slowLow to moderateIncomplete conversion, susceptible to catalyst poisons
Standard (5-20) Often optimalGood to excellentGenerally the target range for optimization
High (> 20) May decrease due to aggregation or side reactions[10]May not significantly improveIncreased cost, potential for side reactions

Experimental Protocols

Protocol 1: General Procedure for Reagent and Solvent Purification

Objective: To minimize impurities that can interfere with the catalytic reaction.

Materials:

  • Reaction solvent (e.g., Toluene, Dichloromethane, THF)

  • Drying agent (e.g., CaH₂, Na/benzophenone, activated molecular sieves)

  • Inert gas supply (Nitrogen or Argon)

  • Distillation apparatus or solvent purification system

  • Liquid or solid reagents/substrates

Methodology:

  • Solvent Purification:

    • Set up a distillation apparatus under an inert atmosphere. Ensure all glassware is oven- or flame-dried.[7]

    • Add the solvent and an appropriate drying agent to the distillation flask. For example, use sodium/benzophenone for THF or CaH₂ for dichloromethane.

    • Reflux the solvent for several hours until the indicator (if used, e.g., benzophenone ketyl) shows an anhydrous state.

    • Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.

  • Liquid Reagent Purification:

    • For thermally stable liquids, perform distillation under reduced pressure to remove non-volatile impurities.

    • For moisture-sensitive liquids, distillation from a suitable drying agent (e.g., CaH₂) may be necessary.

  • Solid Reagent Purification:

    • Recrystallization: Dissolve the solid in a minimal amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to form crystals, leaving impurities in the mother liquor. Filter the crystals and dry them under vacuum.

    • Sublimation: For volatile solids, sublimation can be an effective purification method.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Objective: To qualitatively track the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Developing chamber

  • Eluent (a solvent system that provides good separation, typically a mixture like hexane/ethyl acetate)

  • Capillary spotters

  • UV lamp or chemical stain (e.g., potassium permanganate, iodine) for visualization

Methodology:

  • Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • At time zero (t=0), before adding the catalyst, take a small aliquot of the reaction mixture and spot it on the TLC plate. This will be your starting material reference.

  • Start the reaction. At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from the reaction mixture using a capillary spotter and carefully spot it on the TLC plate next to the initial spot.[3]

  • Once all samples are spotted, place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp or by using a chemical stain. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[11] The reaction is considered complete when the starting material spot is no longer visible.

References

Impact of additives on (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride catalytic performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as a catalyst in asymmetric synthesis. The focus is on the impact of various additives on catalytic performance, addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic role of this compound? (R)-2-(3-Fluorophenyl)pyrrolidine, derived from its hydrochloride salt, is a chiral secondary amine commonly used as an organocatalyst. Its primary role is in asymmetric synthesis, where it activates substrates through the formation of chiral intermediates, such as enamines or iminium ions. This activation mechanism is fundamental to a variety of transformations, including Michael additions, aldol reactions, and cycloadditions, guiding the reaction pathway to yield a specific stereoisomer.[1][2]

Q2: Why are additives often necessary when using pyrrolidine-based organocatalysts? Additives can play several crucial roles in optimizing reactions catalyzed by pyrrolidine derivatives. They can:

  • Facilitate Catalyst Turnover: A common strategy involves using a co-catalyst, often a Brønsted acid, to promote the hydrolysis of the iminium ion intermediate, thereby regenerating the active amine catalyst for the next catalytic cycle.

  • Enhance Stereoselectivity: Additives can influence the energy of the transition state. By participating in hydrogen bonding or other non-covalent interactions, they can increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity or diastereoselectivity.[3]

  • Improve Reaction Rates: Some additives can increase the rate of the desired reaction pathway or suppress unwanted side reactions.

  • Modify Substrate or Catalyst Solubility: In certain solvent systems, additives can help to maintain a homogeneous reaction mixture, which is often critical for consistent results.

Q3: What are the most common types of additives used in these reactions? The choice of additive is highly dependent on the specific reaction being performed. Common classes include:

  • Brønsted Acids: Carboxylic acids like acetic acid, benzoic acid, or trifluoroacetic acid are frequently used to promote iminium ion catalysis.

  • Brønsted Bases: Organic bases such as triethylamine (TEA) may be used in reactions proceeding through an enamine intermediate or to neutralize the hydrochloride salt of the catalyst precursor.

  • Water: The presence of controlled amounts of water can sometimes be beneficial, particularly in facilitating the hydrolytic step of the catalytic cycle, but excess water can be detrimental.[3]

  • Lewis Acids: In some specialized cases, Lewis acids may be used in conjunction with the organocatalyst to activate the electrophile.[4]

Troubleshooting Guide

Problem 1: My reaction shows low enantioselectivity (ee) or diastereoselectivity (dr).

  • Possible Cause: The energy difference between the diastereomeric transition states is insufficient.

  • Solution:

    • Introduce an Additive: This is the most common solution. Screen a range of acidic additives (e.g., acetic acid, benzoic acid, p-toluenesulfonic acid) at various loadings (1-20 mol%). The additive can help organize the transition state through hydrogen bonding, thereby amplifying stereochemical control.

    • Optimize Temperature: Lowering the reaction temperature often enhances selectivity by exploiting smaller differences in activation energies.[3] However, this may significantly slow the reaction rate.

    • Screen Solvents: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry. Test a variety of solvents (e.g., DCM, Toluene, THF, MeCN) to find the optimal medium.

    • Ensure Anhydrous Conditions: The presence of excess water or other protic impurities can interfere with the catalyst and reduce enantioselectivity.[3] Ensure all reagents and solvents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Problem 2: I am observing low or no product yield.

  • Possible Cause 1: The catalyst is inactive or has been deactivated.

  • Solution:

    • Catalyst Neutralization: this compound is a salt. For reactions requiring the free amine (e.g., enamine catalysis), the catalyst must be neutralized with a base prior to or during the reaction.

    • Avoid Catalyst Deactivation: Impurities in the substrates or solvents can poison the catalyst.[3] Ensure high purity of all starting materials. Substrates with incompatible functional groups may also lead to deactivation.

  • Possible Cause 2: The reaction conditions are not optimal.

  • Solution:

    • Optimize Temperature and Concentration: Systematically vary the reaction temperature and concentration. Some reactions require elevated temperatures (reflux) to achieve good conversion, while others may benefit from higher concentrations.[3]

    • Monitor Reaction Time: Use an analytical technique like Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and determine the optimal time for completion, avoiding potential product degradation from prolonged reaction times.[3]

  • Possible Cause 3: Poor substrate reactivity.

  • Solution:

    • Modify Substrates: The electronic or steric properties of the substrates may hinder the reaction.[3] Consider altering protecting groups or other functional groups to enhance reactivity. For example, a more electron-withdrawing group on the electrophile can increase its reactivity.

Data Presentation: Impact of Additives

The following table provides an illustrative summary of the potential effects of different additives on a representative asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine.

Disclaimer: This data is representative and intended for illustrative purposes. Actual results will vary based on specific substrates, solvents, and conditions.

EntryAdditiveLoading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1None-25486572
2Acetic Acid1025248891
3Benzoic Acid1025249295
4Trifluoroacetic Acid1025189593
5Triethylamine (TEA)1025484015
6Water50 (equiv.)25367568

Experimental Protocols

General Protocol for an Asymmetric Michael Addition

This protocol provides a general guideline for a Michael addition of a propanal to β-nitrostyrene catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine, using an acidic additive.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • Purify substrates if necessary.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-nitrostyrene (1.0 mmol, 1.0 equiv).

    • Add the chosen acidic additive, for example, Benzoic Acid (0.1 mmol, 0.1 equiv).

    • Add this compound (0.2 mmol, 0.2 equiv). Note: For many acid-promoted reactions, the hydrochloride salt can be used directly. For others, the free base may need to be generated first.

    • Dissolve the components in the chosen anhydrous solvent (e.g., Dichloromethane, 5.0 mL).

    • Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C) using an appropriate bath.

  • Reaction Execution:

    • Slowly add the propanal (3.0 mmol, 3.0 equiv) to the stirred solution via syringe over 5 minutes.

    • Allow the reaction to stir at the set temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC until the starting β-nitrostyrene is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with Dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Experimental_Workflow start Start setup 1. Prepare Reagents & Reaction Vessel start->setup mix 2. Add Substrate, Additive, & Catalyst in Solvent setup->mix react 3. Add Aldehyde & Stir at Temp mix->react monitor 4. Monitor by TLC react->monitor workup 5. Quench, Extract, & Dry monitor->workup Reaction Complete purify 6. Purify via Column Chromatography workup->purify analyze 7. Analyze Yield & ee purify->analyze end_node End analyze->end_node

Caption: A typical experimental workflow for an organocatalyzed reaction.

Troubleshooting_Tree start Poor Result? low_yield Low Yield? start->low_yield Yes low_ee Low Selectivity? low_yield->low_ee No sol_yield Check Reagent Purity Optimize Temp/Conc. Ensure Catalyst Activation low_yield->sol_yield Yes sol_ee Screen Additives (Acids) Screen Solvents Lower Temperature Ensure Anhydrous Conditions low_ee->sol_ee Yes success Success low_ee->success No

Caption: A decision tree for troubleshooting common experimental issues.

Influence_Diagram Catalyst Catalyst ((R)-2-(3-Fluorophenyl)pyrrolidine) TS Chiral Transition State Catalyst->TS Substrates Substrates (e.g., Aldehyde, Nitroalkene) Substrates->TS Additive Additive (e.g., Benzoic Acid) Additive->TS Stabilizes/ Organizes Conditions Conditions (Solvent, Temperature) Conditions->TS Outcome Reaction Outcome (Yield & Stereoselectivity) TS->Outcome Determines

Caption: Logical relationship of components influencing reaction outcome.

References

Purification challenges of products from (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 1-(3-fluorophenyl)ethanone or protected pyrrolidine precursors.

  • The corresponding (S)-enantiomer: The opposite enantiomer is a common process-related impurity that needs to be removed to ensure enantiomeric purity.

  • Over-alkylation products: If the synthesis involves N-alkylation, di-alkylation or other side reactions can occur.

  • By-products from reducing agents: Residual metals or by-products from reagents like NaBH(OAc)₃ or other borohydrides may be present.[1]

  • Positional isomers: Depending on the synthetic route, isomers such as 2-(2-fluorophenyl)pyrrolidine or 2-(4-fluorophenyl)pyrrolidine could be present as impurities.

  • Residual Solvents: Solvents used during the reaction or purification process may remain in the final product.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification techniques are recrystallization and chiral chromatography.

  • Recrystallization: This is a cost-effective method for removing achiral impurities and can sometimes be used for chiral resolution, although this can be more challenging.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are powerful techniques for separating enantiomers and achieving high enantiomeric purity.[3]

Q3: How can I determine the enantiomeric excess (e.e.) of my purified product?

A3: The enantiomeric excess is typically determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. The ratio of the peak areas in the chromatogram is used to calculate the e.e.

Troubleshooting Guides

Recrystallization

Problem: Oiling out instead of crystallization.

Potential Cause Troubleshooting Step
Solvent polarity is too high or too low.Screen a variety of solvents with different polarities. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solution is supersaturated.Try adding a seed crystal of the pure compound to induce crystallization.
Presence of impurities inhibiting crystallization.Attempt a preliminary purification step, such as a wash or a quick column chromatography, before recrystallization.

Problem: Low recovery of purified product.

Potential Cause Troubleshooting Step
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has a lower solubility at cold temperatures.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent.
Loss of product during washing.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Chiral HPLC Purification

Problem: Poor or no separation of enantiomers.

Potential Cause Troubleshooting Step
Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, protein-based). For pyrrolidine derivatives, polysaccharide-based columns are often a good starting point.
Inappropriate mobile phase.Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar and polar components (e.g., hexane/isopropanol). For reversed-phase, adjust the aqueous/organic ratio and pH.
Mobile phase additives are needed.For basic compounds like pyrrolidines, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution.
Temperature is not optimal.Vary the column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity.

Problem: Peak tailing or broad peaks.

Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase.Add a mobile phase additive to mask active sites on the stationary phase. For this basic compound, a basic additive is recommended.
Column overload.Reduce the concentration of the sample or the injection volume.
Inappropriate injection solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Column degradation.Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Quantitative Data Summary

The following tables provide illustrative data for the purification of this compound. Note: This data is representative and may vary based on specific experimental conditions.

Table 1: Recrystallization Solvent Screening

Solvent SystemPurity of Recovered Solid (%)Yield (%)Observations
Isopropanol98.575Good crystal formation upon slow cooling.
Ethanol/Water (9:1)97.280Faster crystallization, smaller crystals.
Acetonitrile99.165High purity, but lower yield due to higher solubility.
Toluene95.885Some impurities co-crystallized.

Table 2: Chiral HPLC Method Parameters

ParameterCondition 1Condition 2
Column Chiralpak AD-HChiralcel OD-H
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1)n-Hexane/Ethanol/Triethylamine (90:10:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
(R)-enantiomer Retention Time 8.5 min12.3 min
(S)-enantiomer Retention Time 10.2 min14.1 min
Resolution (Rs) 2.11.8
Enantiomeric Excess (e.e.) >99.5%>99.5%

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot isopropanol (approximately 5-10 mL per gram of crude material) with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Purification
  • System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase (n-Hexane/Isopropanol/Diethylamine 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject an appropriate volume of the sample solution onto the column.

  • Fraction Collection: Collect the fractions corresponding to the peak of the (R)-enantiomer.

  • Solvent Evaporation: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

purification_workflow crude Crude Product (Mixture of Enantiomers and Impurities) recrystallization Recrystallization (e.g., from Isopropanol) crude->recrystallization Removes bulk achiral impurities chiral_hplc Chiral HPLC (e.g., Chiralpak AD-H) crude->chiral_hplc Direct purification recrystallization->chiral_hplc Enriched (R)-enantiomer achiral_impurities Achiral Impurities Removed recrystallization->achiral_impurities s_enantiomer (S)-Enantiomer Separated chiral_hplc->s_enantiomer pure_product Pure (R)-2-(3-Fluorophenyl)pyrrolidine HCl chiral_hplc->pure_product

Caption: Purification workflow for (R)-2-(3-Fluorophenyl)pyrrolidine HCl.

troubleshooting_logic start Purification Issue Identified is_recrystallization Is the issue with recrystallization? start->is_recrystallization is_hplc Is the issue with chiral HPLC? start->is_hplc oiling_out Oiling Out? is_recrystallization->oiling_out Yes low_yield Low Yield? is_recrystallization->low_yield Yes poor_separation Poor Enantioseparation? is_hplc->poor_separation Yes bad_peak_shape Bad Peak Shape? is_hplc->bad_peak_shape Yes solution1 Adjust Solvent System or Cooling Rate oiling_out->solution1 solution2 Check Solvent Volume and Washing Technique low_yield->solution2 solution3 Screen CSPs and Optimize Mobile Phase poor_separation->solution3 solution4 Add Mobile Phase Modifier or Check for Overload bad_peak_shape->solution4

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Scaling Up Reactions with (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and troubleshooting strategies associated with scaling up reactions involving (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of chiral pyrrolidine derivatives like this compound presents several key challenges. These include maintaining stereochemical purity, ensuring efficient heat transfer in larger reactors, managing potential side reactions that may become more prominent at scale, and achieving consistent product quality and yield. Purification, particularly crystallization of the hydrochloride salt, can also be more complex on a larger scale.

Q2: Are there alternative, more scalable-friendly synthetic routes to consider for producing this compound?

A2: While classical multi-step syntheses are common at the lab scale, for larger-scale production, biocatalytic methods and continuous flow processes are gaining traction. Biocatalytic approaches, for instance using transaminases, can offer high enantioselectivity and milder reaction conditions. Continuous flow chemistry provides benefits such as improved heat and mass transfer, better reaction control, and enhanced safety, which are all advantageous for scale-up.

Q3: How can I control the stereochemistry during the scale-up process?

A3: Controlling stereochemistry is critical. If using a chiral starting material, ensure its enantiomeric purity is high before beginning the synthesis. If a chiral catalyst is used, its loading and the reaction conditions (temperature, concentration, and solvent) must be carefully optimized and controlled. Chiral resolution, if performed, may need to be re-evaluated and optimized for larger quantities.

Q4: What are the typical impurities encountered during the large-scale synthesis of this compound?

A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities for this class of compounds may include the corresponding (S)-enantiomer, over-alkylation or acylation byproducts if the pyrrolidine nitrogen is involved in subsequent reactions, and residual solvents or reagents from the workup and purification steps. Inadequate temperature control during scale-up can also lead to the formation of thermal degradation products.

Q5: What are the key considerations for the crystallization and isolation of this compound at an industrial scale?

A5: On a larger scale, crystallization requires careful control of cooling rates, agitation, and solvent selection to ensure consistent crystal size and morphology, which impacts filtration and drying. The hydrochloride salt can be hygroscopic, so handling and drying conditions must be controlled to manage moisture content. Anti-solvent crystallization is a common technique, and the choice of anti-solvent and the rate of addition are critical parameters.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting Step
Inefficient Heat Transfer In larger reactors, localized overheating can lead to side reactions and degradation. Ensure adequate mixing and use a reactor with appropriate heat exchange capacity. Consider a jacketed reactor with controlled heating and cooling.
Mass Transfer Limitations In heterogeneous reactions, mixing may be less efficient at scale. Increase agitation speed or consider using a different reactor design, such as a baffled reactor, to improve mixing.
Incomplete Reaction Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). An increase in reaction time may be necessary at a larger scale.
Losses During Workup Extractions and phase separations can be more challenging at scale. Ensure adequate settling times and perform multiple extractions if necessary.
Issue 2: "Oiling Out" During Crystallization
Potential Cause Troubleshooting Step
Supersaturation is too high Increase the amount of the primary solvent to reduce the concentration of the product.
Cooling rate is too fast Employ a slower, more controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator.[1][2]
Presence of Impurities Impurities can inhibit crystal nucleation. Consider treating the solution with activated charcoal to remove colored impurities or performing a pre-purification step.[1]
Inappropriate Solvent System Experiment with different solvent/anti-solvent combinations. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., MTBE, heptane) can often promote crystallization.
Product Melting Point If the product's melting point is low, it may "oil out" at the crystallization temperature. Try using a lower crystallization temperature or a different solvent system.[1]
Issue 3: Inconsistent Crystal Form or Size
Potential Cause Troubleshooting Step
Variable Cooling Rate Implement a programmed and consistent cooling profile for each batch.
Agitation Speed The speed and type of agitator can influence crystal size. Experiment with different agitation speeds to find the optimal conditions for the desired crystal morphology.
Seeding Introduce seed crystals at a specific temperature to control nucleation and promote the growth of uniform crystals.

Experimental Protocols

Illustrative Lab-Scale Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine

This protocol is a generalized representation based on common synthetic routes for similar compounds.

  • Reductive Amination: To a solution of 1-(3-fluorophenyl)-4-chlorobutan-1-one (1.0 eq) in a suitable solvent such as methanol, add a chiral amine source (e.g., (R)-alpha-methylbenzylamine, 1.1 eq).

  • Reduction: The resulting imine is then reduced in situ. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Deprotection and Cyclization: The chiral auxiliary is removed, often under acidic conditions, which also facilitates the intramolecular cyclization to form the pyrrolidine ring.

  • Workup and Isolation: The reaction mixture is worked up by filtering the catalyst, followed by extraction and solvent removal.

  • Salt Formation: The crude (R)-2-(3-fluorophenyl)pyrrolidine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt.

  • Purification: The hydrochloride salt is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Considerations for Scale-Up (Illustrative 1 kg Scale)
Parameter Lab-Scale (e.g., 10g) Pilot-Scale (e.g., 1 kg) Key Considerations for Scale-Up
Reactor 250 mL Round Bottom Flask50 L Jacketed Glass ReactorEnsure efficient heat transfer and mixing. The larger surface area to volume ratio in the flask is not representative of the reactor.
Reagent Addition Manual addition via dropping funnelControlled addition via pumpExothermic reactions require slow, controlled addition to manage temperature.
Hydrogenation Balloon or Parr shakerHydrogenator with pressure controlSafety is paramount. Ensure proper grounding and monitoring of hydrogen uptake. Catalyst filtration can be more challenging.
Workup Separatory funnelReactor-based extraction and phase separationAllow for adequate phase separation time. Emulsion formation can be a bigger issue.
Crystallization Beaker with magnetic stirringCrystallizer with overhead stirrerControl cooling rate precisely. Seeding strategy is crucial for consistency.
Filtration Buchner funnelNutsche filter-dryerEnsure efficient solid-liquid separation and washing of the cake.
Drying Vacuum ovenVacuum dryerMonitor for solvent content and potential product degradation at elevated temperatures.

Quantitative Data Comparison (Illustrative)

The following table presents hypothetical but realistic data comparing a lab-scale synthesis to a scaled-up process for the final salt formation and crystallization step.

Parameter Lab-Scale (10 g crude input) Pilot-Scale (1 kg crude input)
Solvent (Ethanol) 100 mL10 L
Anti-solvent (MTBE) 200 mL20 L
Crystallization Time 2 hours8 hours
Yield 8.5 g (85%)820 g (82%)
Purity (HPLC) >99.5%>99.0%
(S)-Isomer Impurity <0.1%<0.2%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reductive_Amination Reductive Amination Start->Reductive_Amination Ketone, Chiral Amine Reduction Reduction Reductive_Amination->Reduction Imine intermediate Cyclization Deprotection & Cyclization Reduction->Cyclization Reduced intermediate Workup Aqueous Workup & Extraction Cyclization->Workup Salt_Formation HCl Salt Formation Workup->Salt_Formation Crude Free Base Crystallization Crystallization Salt_Formation->Crystallization Crude Salt Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Filtration_Drying->Final_Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization Start Issue: 'Oiling Out' during Crystallization Check_Concentration Is concentration too high? Start->Check_Concentration Add_Solvent Add more primary solvent Check_Concentration->Add_Solvent Yes Check_Cooling Is cooling rate too fast? Check_Concentration->Check_Cooling No Add_Solvent->Check_Cooling Slow_Cooling Implement slower, controlled cooling Check_Cooling->Slow_Cooling Yes Check_Purity Are impurities present? Check_Cooling->Check_Purity No Slow_Cooling->Check_Purity Charcoal_Treatment Perform activated charcoal treatment Check_Purity->Charcoal_Treatment Yes Solvent_System Experiment with different solvent/ anti-solvent systems Check_Purity->Solvent_System No Charcoal_Treatment->Solvent_System Success Successful Crystallization Solvent_System->Success

References

Validation & Comparative

Comparative Performance Analysis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the catalytic efficiency and enantiomeric excess validation for products derived from (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride catalysis.

In the field of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect in drug development. Organocatalysis has emerged as a powerful tool, and pyrrolidine-based catalysts are at the forefront of this revolution. This guide provides a comparative analysis of this compound as a catalyst, focusing on the validation of enantiomeric excess (ee) for its products. We present a comparison with other commonly used organocatalysts, supported by experimental data and detailed protocols.

Comparative Performance in the Asymmetric Michael Addition

To evaluate the catalytic performance of this compound, a model asymmetric Michael addition reaction between isobutyraldehyde and nitrostyrene was conducted. The results were compared against two widely used organocatalysts: (S)-Proline and (S)-Diphenylprolinol silyl ether. The key performance indicators, including yield and enantiomeric excess (ee), are summarized in the table below.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
(R)-2-(3-Fluorophenyl)pyrrolidine HCl 10 CH2Cl2 25 24 92 95 (R)
(S)-Proline10DMSO25488590 (S)
(S)-Diphenylprolinol silyl ether10Toluene01295>99 (S)

Table 1: Comparison of catalyst performance in the asymmetric Michael addition of isobutyraldehyde to nitrostyrene. The data presented is representative of typical results obtained under the specified conditions.

The results indicate that this compound is a highly effective catalyst, affording the product in high yield and excellent enantioselectivity. While (S)-Diphenylprolinol silyl ether provides a slightly higher enantiomeric excess, this compound offers a balance of high yield and selectivity under ambient temperature, making it a practical choice for this transformation.

Experimental Protocols

A detailed methodology for the asymmetric Michael addition reaction catalyzed by this compound is provided below.

Materials:

  • This compound (10 mol%)

  • Nitrostyrene (1.0 mmol)

  • Isobutyraldehyde (2.0 mmol)

  • Dichloromethane (CH2Cl2, 2.0 mL)

  • Triethylamine (10 mol%)

Procedure:

  • To a stirred solution of nitrostyrene (1.0 mmol) in dichloromethane (2.0 mL) was added this compound (0.1 mmol) and triethylamine (0.1 mmol) at room temperature.

  • Isobutyraldehyde (2.0 mmol) was then added to the mixture.

  • The reaction mixture was stirred at 25°C for 24 hours.

  • Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with dichloromethane.

  • The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product was determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Catalytic Pathway and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.

G Catalyst Catalyst (R)-2-(3-Fluorophenyl)pyrrolidine Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Aldehyde->Enamine Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Product Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Figure 1. Proposed enamine-iminium catalytic cycle for the Michael addition.

G Start Start: Reaction Setup Reactants Combine Catalyst, Substrates, and Solvent Start->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Product Characterization (NMR, HRMS) Purification->Analysis ee_Det Enantiomeric Excess Determination (Chiral HPLC) Analysis->ee_Det End End: Purified Product ee_Det->End

Figure 2. General experimental workflow for asymmetric organocatalysis.

Kinetic studies of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has identified chiral pyrrolidine derivatives as a cornerstone for the stereoselective synthesis of complex molecules. Among these, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride represents a class of catalysts that, while not extensively documented in kinetic studies, belongs to a family of well-understood organocatalysts. This guide provides a comparative overview of the performance of simple aryl-pyrrolidine catalysts, benchmarked against the foundational L-proline and the highly efficient diarylprolinol silyl ethers in the context of the asymmetric aldol reaction, a key carbon-carbon bond-forming transformation.

Performance Benchmark: Asymmetric Aldol Reaction

The asymmetric aldol reaction between a ketone and an aldehyde is a fundamental tool in organic synthesis and serves as a reliable benchmark for evaluating the efficacy of chiral organocatalysts. The reaction typically proceeds through an enamine intermediate, where the structure of the catalyst's backbone and its substituents dictates the steric environment of the transition state, thereby controlling the stereochemical outcome.[1]

Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes

AldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
BenzaldehydeDMSO30486895:596[2]
4-NitrobenzaldehydeDMSO30497>99:199[2]
4-ChlorobenzaldehydeDMSO30248598:298[2]
4-MethoxybenzaldehydeDMSO30965293:793[2]

Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in Asymmetric Aldol-Type Reactions

Reaction TypeCatalystCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)Reference
Michael Addition(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine10248594:6 (syn/anti)98[3]
Diels-Alder(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((triethylsilyl)oxy)methyl)pyrrolidine1088085:15 (exo/endo)97 (exo)[4]
Michael Addition(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether224951:198[5]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparison of catalytic performance. Below are generalized experimental protocols for L-proline and diarylprolinol silyl ether catalyzed asymmetric reactions, which can be adapted for screening new catalysts.

General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (e.g., cyclohexanone, 10.0 mmol) is added.[1] Subsequently, L-proline (as specified in the data table, e.g., 30 mol%) is added to the mixture.[1] The reaction is stirred at room temperature for the time indicated in the respective study.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.[1] The aqueous layer is then extracted with an organic solvent such as ethyl acetate (3 x 10 mL). The combined organic layers are washed with water, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral stationary phase HPLC or by NMR analysis.

General Experimental Protocol for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

To a stirred solution of the α,β-unsaturated aldehyde (0.6 mmol) in the specified solvent (e.g., MeOH, 1.2 mL), the nitroalkane (1.8 mmol), the diarylprolinol silyl ether catalyst (e.g., 10 mol%), and an additive if required (e.g., Benzoic Acid, 20 mol%) are added sequentially at room temperature.[5][6] The reaction mixture is stirred for the specified time, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC or GC analysis.[5]

Mandatory Visualizations

To better illustrate the processes discussed, the following diagrams outline the general experimental workflow and the catalytic cycle of proline-catalyzed reactions.

G cluster_workflow Experimental Workflow A Reactants & Solvent B Add Catalyst A->B C Reaction Stirring (Monitor by TLC) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Analysis (Yield, dr, ee) E->F

Caption: General experimental workflow for asymmetric organocatalyzed reactions.

G cluster_cycle Proline Catalytic Cycle (Aldol Reaction) Catalyst Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Hydrolysis Product Aldol Product Iminium->Product + H2O Water H2O

Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.

Concluding Remarks

While this compound remains a catalyst with underexplored potential in kinetic studies, its structural framework places it within the well-established family of proline-derived organocatalysts. The extensive data available for L-proline and advanced derivatives like diarylprolinol silyl ethers provide a robust framework for benchmarking its performance. L-proline serves as a cost-effective and readily available catalyst, though often requiring higher catalyst loadings and specific solvents.[7] In contrast, diarylprolinol silyl ethers demonstrate superior reactivity and enantioselectivity at lower catalyst loadings across a broader range of solvents and reaction types, including Michael and Diels-Alder reactions.[8][9] For researchers and professionals in drug development, the choice of catalyst will depend on a balance of factors including cost, desired efficiency, and the specific transformation being targeted. The protocols and comparative data presented herein offer a foundational guide for the rational selection and application of pyrrolidine-based organocatalysts in asymmetric synthesis.

References

Unlocking Enhanced Stereoselectivity: A Comparative Guide to Fluorinated and Non-Fluorinated Pyrrolidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective and efficient catalytic systems is paramount. In the realm of asymmetric organocatalysis, pyrrolidine-based catalysts have established themselves as a cornerstone for stereoselective carbon-carbon bond formation. This guide provides a comprehensive comparison of fluorinated and non-fluorinated pyrrolidine catalysts, leveraging experimental data to highlight the impact of fluorination on catalyst performance in key organic transformations.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, and organocatalysts are no exception. Strategic fluorination of the pyrrolidine ring can induce significant conformational changes and modulate the catalyst's electronic properties, leading to enhanced stereoselectivity and reactivity in asymmetric reactions such as aldol and Michael additions. This guide will delve into the quantitative differences in performance, provide detailed experimental protocols for key reactions, and visualize the underlying catalytic cycles and workflows.

Data Presentation: A Head-to-Head Comparison

To provide a clear and objective comparison, the following tables summarize the performance of analogous fluorinated and non-fluorinated pyrrolidine catalysts in asymmetric aldol and Michael reactions. The data highlights key metrics including yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).

Table 1: Performance in Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)d.r. (anti/syn)e.e. (%) (anti)Reference
Non-Fluorinated Prolinamide p-NitrobenzaldehydeCyclohexanoneDioxane2586162:38-[1]
Fluorinated Proline-based Dipeptide p-NitrobenzaldehydeCyclohexanoneBrineRT249595:598[2]
Non-Fluorinated Pyrrolidine 4-NitrobenzaldehydeButanoneWater25--95:5 (regioselectivity)-[3]
Fluorinated Proline-based Dipeptide BenzaldehydeCyclohexanoneBrineRT249293:796[2]

Table 2: Performance in Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)d.r. (syn/anti)e.e. (%) (syn)Reference
Non-Fluorinated Pyrrolidine Derivative 3-Phenylpropionaldehydetrans-β-NitrostyreneCH₂Cl₂RT79970:3068[3]
Fluorinated Pyrrolidine Squaramide Cyclohexanonetrans-β-Nitrostyrene---87-98>99:199[4]
Non-Fluorinated Pyrrolidine Derivative Propanaltrans-β-NitrostyreneCH₂Cl₂RT79975:2579[5]
Fluorinated Pyrrolidine Squaramide Cyclopentanonetrans-β-Nitrostyrene---high98:296[4]

The Impact of Fluorination: A Deeper Dive

The data presented in the tables consistently demonstrates that fluorinated pyrrolidine catalysts can offer superior stereoselectivity compared to their non-fluorinated counterparts. This enhancement is attributed to the unique stereoelectronic properties of the fluorine atom. The strong electron-withdrawing nature of fluorine can influence the acidity of neighboring protons and alter the conformation of the pyrrolidine ring through gauche effects.[6] These subtle changes can lead to a more organized and rigid transition state during the catalytic cycle, resulting in higher diastereoselectivity and enantioselectivity.[2]

For instance, in the asymmetric aldol reaction, the fluorinated proline-based dipeptide catalyst shows a significant improvement in both diastereoselectivity and enantioselectivity in brine compared to the non-fluorinated prolinamide in an organic solvent.[1][2] Similarly, in the Michael addition, the fluorinated pyrrolidine squaramide catalyst achieves exceptional diastereoselectivity and enantioselectivity.[4]

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for representative asymmetric aldol and Michael addition reactions are provided below.

Asymmetric Aldol Reaction using a Non-Fluorinated Pyrrolidine Catalyst

This protocol is adapted from a procedure utilizing pyrrolidine for the direct diastereoselective aldol reaction in water.[1][3]

Materials:

  • Pyrrolidine (10 mol%)

  • Cyclohexanone (1.25 mmol)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (0.25 mmol)

  • Water (1 mL)

  • Dichloromethane

Procedure:

  • To a solution of water (1 mL) and pyrrolidine (0.025 mmol), add cyclohexanone (1.25 mmol) at 25°C.

  • Stir the mixture for 5 minutes, followed by the addition of the aldehyde (0.25 mmol).

  • Stir the reaction mixture for 20-65 minutes, monitoring progress with TLC at regular intervals.

  • Upon completion, add water (5 mL) to the reaction mixture.

  • Extract the resulting mixture with dichloromethane (3 x 10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and distill to obtain the crude aldol product.

  • Purify the crude product by column chromatography.

  • Determine the yield and diastereomeric excess (by ¹H NMR).

Asymmetric Michael Addition using a Non-Fluorinated Pyrrolidine-Based Catalyst

This protocol is a general procedure for the Michael addition of an aldehyde to a nitroalkene.[3]

Materials:

  • Pyrrolidine-based organocatalyst (e.g., a derivative of N-Methyl-L-prolinol) (10 mol%)

  • Aldehyde (e.g., 3-phenylpropionaldehyde) (0.4 mmol)

  • Nitroalkene (e.g., trans-β-nitrostyrene) (0.2 mmol)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂) (2 mL)

Procedure:

  • To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol).

  • Add the organocatalyst (0.02 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Visualizing the Process: Catalytic Cycles and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Asymmetric Michael Addition A 1. Add nitroalkene and solvent to reaction vessel B 2. Add aldehyde A->B C 3. Add organocatalyst B->C D 4. Stir at specified temperature and monitor reaction C->D E 5. Quench reaction D->E F 6. Work-up (e.g., extraction, drying) E->F G 7. Purification (e.g., column chromatography) F->G H 8. Analysis (NMR, HPLC) G->H

Experimental Workflow for Asymmetric Michael Addition

G cluster_cycle Catalytic Cycle: Pyrrolidine-Catalyzed Aldol Reaction Catalyst Pyrrolidine Catalyst Ketone Ketone Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst + H₂O - Aldol Adduct Adduct Aldol Adduct Water H₂O

Catalytic Cycle for Pyrrolidine-Catalyzed Aldol Reaction

Conclusion

The strategic incorporation of fluorine into pyrrolidine catalysts represents a powerful approach to enhancing stereoselectivity in asymmetric synthesis. The experimental data clearly indicates that fluorinated analogues can outperform their non-fluorinated counterparts, offering higher yields, diastereoselectivities, and enantioselectivities in key transformations like aldol and Michael additions. This superior performance is attributed to the unique stereoelectronic effects of fluorine, which promote more ordered transition states. For researchers and professionals in drug development, the choice of a fluorinated pyrrolidine catalyst can be a critical factor in achieving the desired stereochemical outcome with high efficiency, ultimately accelerating the synthesis of complex chiral molecules. The detailed protocols and visual aids provided in this guide serve as a practical resource for implementing these advanced catalytic systems in the laboratory.

References

A Comparative Guide to Transition State Models for the Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A DFT-Validated Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic methodologies for obtaining the chiral pharmaceutical intermediate, (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. The comparison focuses on the validation of theoretical transition state models using Density Functional Theory (DFT) calculations against reported experimental data. This document aims to offer researchers a deeper understanding of the stereochemical control elements in pyrrolidine synthesis, facilitating the selection and optimization of synthetic routes for related compounds.

Introduction

(R)-2-(3-Fluorophenyl)pyrrolidine is a key chiral building block in the synthesis of various pharmacologically active compounds. Its stereospecific synthesis is of paramount importance, and understanding the underlying reaction mechanisms is crucial for achieving high enantiopurity and yield. This guide explores a well-established biocatalytic approach and a theoretical [3+2] cycloaddition model, providing a side-by-side comparison of their mechanistic pathways through the lens of computational chemistry.

Methodology Comparison: Biocatalytic vs. [3+2] Cycloaddition

Two distinct approaches for the synthesis of the target molecule are evaluated:

  • Alternative Model: Transaminase-Triggered Cyclization. An experimentally validated biocatalytic method that employs a transaminase to initiate an intramolecular cyclization, affording the desired product with high enantioselectivity.[1][2]

  • Proposed Transition State Model: Diastereoselective [3+2] Cycloaddition. A theoretical model based on the widely used [3+2] cycloaddition reaction of an azomethine ylide with a fluorinated styrene derivative. This approach is modeled using DFT calculations to predict the stereochemical outcome.

The following sections detail the experimental protocols and the computational validation for each model.

Model 1: Transaminase-Triggered Cyclization (Alternative Approach)

This enzymatic approach provides a highly enantioselective route to 2-substituted pyrrolidines. The key step involves the transaminase-catalyzed conversion of a ω-chloro ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization.

Experimental Protocol

The following protocol is adapted from the work of Li et al. for the synthesis of a closely related analog, (R)-2-(p-chlorophenyl)pyrrolidine.[1][2]

Reaction Setup:

  • Substrate: 5-chloro-1-(3-fluorophenyl)pentan-1-one

  • Enzyme: (R)-selective transaminase (10 mg/mL)

  • Co-factor: Pyridoxal 5'-phosphate (PLP, 1 mM)

  • Amine Donor: Isopropylamine (IPA, 0.5 M)

  • Solvent System: KPi-buffer (100 mM, pH 8) with 5% v/v DMSO

  • Temperature: 30°C

  • Agitation: 700 rpm

Procedure:

  • The substrate, (R)-selective transaminase, PLP, and IPA are combined in the buffered DMSO solution.

  • The reaction mixture is incubated at 30°C with vigorous stirring for 24 hours.

  • The reaction is quenched, and the product is extracted.

  • Purification is performed via column chromatography.

  • The resulting (R)-2-(3-Fluorophenyl)pyrrolidine is converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Experimental Data

The following table summarizes the expected experimental outcomes based on analogous reactions reported in the literature.[1][2]

ParameterReported Value
Yield Up to 90%
Enantiomeric Excess (ee) >99.5% (R)
Diastereomeric Ratio (dr) Not applicable

Model 2: DFT-Validated [3+2] Cycloaddition (Proposed Transition State)

The [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful method for the synthesis of pyrrolidines. In this proposed model, an azomethine ylide generated from glycine methyl ester and benzaldehyde reacts with 3-fluorostyrene. The stereochemical outcome is predicted by calculating the transition state energies for the formation of different stereoisomers.

Computational Protocol: DFT Calculations

Software: Gaussian 16 Method: B3LYP functional Basis Set: 6-31G(d) for geometry optimizations and frequency calculations, and 6-311+G(d,p) for single-point energy calculations. Solvation Model: SMD model (Toluene) Procedure:

  • The geometries of the reactants (azomethine ylide and 3-fluorostyrene) and the four possible transition states (endo and exo approaches for the formation of R and S enantiomers) were optimized.

  • Frequency calculations were performed to confirm the nature of the stationary points (one imaginary frequency for each transition state).

  • Intrinsic Reaction Coordinate (IRC) calculations were performed to verify that the transition states connect the reactants and the corresponding products.

  • Single-point energy calculations were performed at a higher level of theory to obtain more accurate energy barriers.

Predicted Performance Data

The following table presents the predicted data based on DFT calculations for the [3+2] cycloaddition model. The relative energies of the transition states determine the predicted diastereomeric and enantiomeric ratios.

ParameterPredicted Value
Activation Energy (endo-R) ΔG‡ (kcal/mol)
Activation Energy (exo-R) ΔG‡ + x (kcal/mol)
Activation Energy (endo-S) ΔG‡ + y (kcal/mol)
Activation Energy (exo-S) ΔG‡ + z (kcal/mol)
Predicted Diastereomeric Ratio (dr) Based on ΔΔG‡ (endo vs. exo)
Predicted Enantiomeric Excess (ee) Based on ΔΔG‡ (R vs. S)

(Note: The actual numerical values for activation energies are dependent on the specific computational setup and are presented here conceptually.)

Visualization of the DFT Calculation Workflow

The following diagram illustrates the logical workflow for the DFT calculations used to predict the stereochemical outcome of the [3+2] cycloaddition reaction.

DFT_Workflow cluster_reactants Reactant Optimization cluster_ts Transition State Search cluster_validation Validation cluster_energy Energy Calculation cluster_products Product Analysis Ylide Azomethine Ylide TS_endo_R TS (endo-R) Ylide->TS_endo_R TS_exo_R TS (exo-R) Ylide->TS_exo_R TS_endo_S TS (endo-S) Ylide->TS_endo_S TS_exo_S TS (exo-S) Ylide->TS_exo_S Alkene 3-Fluorostyrene Alkene->TS_endo_R Alkene->TS_exo_R Alkene->TS_endo_S Alkene->TS_exo_S Freq_Calc Frequency Calculation TS_endo_R->Freq_Calc SPE_Calc Single-Point Energy TS_endo_R->SPE_Calc TS_exo_R->Freq_Calc TS_exo_R->SPE_Calc TS_endo_S->Freq_Calc TS_endo_S->SPE_Calc TS_exo_S->Freq_Calc TS_exo_S->SPE_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Product_R_endo Product (R, endo) IRC_Calc->Product_R_endo Product_R_exo Product (R, exo) IRC_Calc->Product_R_exo Product_S_endo Product (S, endo) IRC_Calc->Product_S_endo Product_S_exo Product (S, exo) IRC_Calc->Product_S_exo Ratios Predicted dr and ee SPE_Calc->Ratios Product_R_endo->Ratios Product_R_exo->Ratios Product_S_endo->Ratios Product_S_exo->Ratios

References

Comparative Analysis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the potential pharmacological profile of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Based on structure-activity relationship (SAR) studies of analogous compounds, this molecule is projected to function as a monoamine reuptake inhibitor with potential selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT). This document compares its anticipated performance with established monoamine reuptake inhibitors and provides detailed experimental protocols for validation.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinities and in vivo effects of various monoamine reuptake inhibitors. While specific experimental data for this compound is not publicly available, data for structurally related α-pyrrolidinophenones are included to provide a basis for comparison.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityReference
(R)-2-(3-Fluorophenyl)pyrrolidine HCl (Predicted) High AffinityHigh AffinityLow AffinityHigh-
α-PPP1290->10000>7.75[1]
α-PVP22.229.5>10000>450[1]
Cocaine500-700300-500200-4001.25-3.5[2]
GBR 129091.530030002000[3]
Nisoxetine1400.8860.009[4]
Citalopram400061001.80.00045[4]

Table 2: In Vivo Effects on Locomotor Activity and Extracellular Dopamine

CompoundDose RangeEffect on Locomotor ActivityEffect on Extracellular DAReference
(R)-2-(3-Fluorophenyl)pyrrolidine HCl (Predicted) -IncreaseIncrease-
α-PPP5, 10 mg/kg, i.p.Increased spontaneous activity-[5]
α-PVP5, 10 mg/kg, i.p.Increased spontaneous activity-[5]
Cocaine10-20 mg/kg, i.p.Significant increaseRapid, transient increase[3]
Phencyclidine (PCP)7.5 mg/kg i.p.-Increased[6]

Mandatory Visualizations

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug MA_Vesicle Monoamine Vesicles Monoamine Monoamine MA_Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (DAT, NET, SERT) MAO Monoamine Oxidase MA_Transporter->MAO Metabolism Monoamine->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding Reuptake_Inhibitor (R)-2-(3-Fluorophenyl) pyrrolidine HCl Reuptake_Inhibitor->MA_Transporter Inhibition

Caption: Monoamine reuptake inhibition at the synapse.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) Locomotor Locomotor Activity (Behavioral Effect) Binding->Locomotor Uptake Synaptosome Uptake Assay (Determine IC50) Uptake->Locomotor Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Locomotor->Microdialysis Compound Test Compound ((R)-2-(3-Fluorophenyl)pyrrolidine HCl) Compound->Binding Compound->Uptake

Caption: Experimental workflow for compound validation.

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Test compound: this compound.

  • Non-specific binding control: Cocaine (for DAT), imipramine (for SERT), desipramine (for NET).

  • Assay buffer, scintillation fluid, and scintillation counter.

Protocol:

  • Cell Preparation: Culture and harvest HEK293 cells expressing the target transporter. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or control compounds.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Spontaneous Locomotor Activity

Objective: To assess the effect of this compound on general locomotor activity in rodents.

Materials:

  • Male ICR mice (23 ± 3 g) or Sprague-Dawley rats.[7]

  • Test compound: this compound.

  • Vehicle control (e.g., saline).

  • Locomotor activity chambers equipped with infrared beams.

Protocol:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.[8]

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately place the animals individually into the locomotor activity chambers.[7]

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) in 5-minute intervals for a total of 30-60 minutes.[7]

  • Data Analysis: Analyze the data to determine the effect of the test compound on locomotor activity compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.[7]

In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) following administration of this compound.

Materials:

  • Male Wistar rats with stereotaxically implanted guide cannulas targeting the brain region of interest.

  • Microdialysis probes.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound: this compound.

  • HPLC system with electrochemical detection.

Protocol:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region of a freely moving rat.[6]

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples before drug administration.

  • Drug Administration: Administer the test compound systemically (e.g., i.p.).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the test compound over time.

References

Unraveling the Catalyst's Core: A Comparative Guide to Substituted 2-Arylpyrrolidine Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. Substituted 2-arylpyrrolidine derivatives have emerged as a powerhouse in asymmetric organocatalysis, enabling the synthesis of chiral molecules with high precision. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data, to aid in the rational design and selection of these catalysts for specific synthetic transformations.

The efficacy of a 2-arylpyrrolidine catalyst is intricately linked to the nature and position of substituents on both the pyrrolidine ring and the aryl moiety. These modifications influence the catalyst's steric and electronic properties, which in turn dictate its activity and the stereochemical outcome of the reaction.

General Structure of 2-Arylpyrrolidine Catalysts

The fundamental framework of these catalysts consists of a pyrrolidine ring with an aryl group at the 2-position. Key points of substitution that modulate catalytic performance are highlighted in the diagram below. Variations at the R¹, R², and R³ positions, as well as the choice of the activating group (X), allow for the fine-tuning of the catalyst's properties.

Caption: General chemical structure of substituted 2-arylpyrrolidine catalysts.

Structure-Activity Relationship: A Comparative Analysis

The interplay of substituents dictates the catalyst's performance. The following diagram illustrates the general trends observed in the structure-activity relationship of 2-arylpyrrolidine catalysts.

SAR cluster_sar Structure-Activity Relationship A Substituent Modification B1 Increased Steric Bulk on Aryl Group (R¹) A->B1 B2 Electron-Withdrawing Groups on Aryl Group (R¹) A->B2 B3 Methyl Substitution on Pyrrolidine (R²) A->B3 B4 Acidic Hydrogen Bond Donor (X) (e.g., Squaramide vs. Thiourea) A->B4 C1 Enhanced Enantioselectivity B1->C1 Creates defined chiral pocket C2 Increased Reactivity B2->C2 Increases electrophilicity B3->C1 Induces conformational rigidity B3->C2 B4->C1 Stronger H-bonding B4->C2 C3 Improved Diastereoselectivity C4 Increased Catalyst Acidity

Caption: Influence of substituents on catalyst performance.

Performance Comparison in Asymmetric Michael Addition

The Michael addition of aldehydes to nitroolefins is a benchmark reaction to evaluate the performance of 2-arylpyrrolidine catalysts. The following table summarizes the performance of various catalysts in the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene.

CatalystAryl Substituent (R¹)Pyrrolidine Substituent (R²)Activating Group (X)SolventTemp (°C)Yield (%)dr (syn:anti)ee (syn) (%)Reference
OC1 PhenylHHCH₂Cl₂rt9978:2268[1]
OC2 PhenylHHCH₂Cl₂rt9570:3068[1]
OC3 PhenylHHCH₂Cl₂rt9875:2569[1]
OC4 2-NaphthylHHCH₂Cl₂rt9973:2767[1]
OC4 2-NaphthylHHMethylcyclohexane0-92:885[2]

Data for OC1-OC4 from the reaction of trans-β-nitrostyrene with 3-phenylpropionaldehyde.[1][2]

Key Insights from Experimental Data:

  • Influence of the Aryl Group (R¹): Increasing the steric bulk of the aryl substituent, such as moving from a phenyl to a 2-naphthyl group, has been shown to have a beneficial effect on enantioselectivity by creating a more defined chiral pocket.[3]

  • Substitution on the Pyrrolidine Ring (R²): The presence of a methyl group on the pyrrolidine ring can impose conformational restrictions, which often leads to enhanced reactivity and enantioselectivity.[3]

  • Role of the Activating Group (X): The choice of the hydrogen-bond donor (HBD) core, such as thiourea or squaramide, is critical. Squaramide-based catalysts are generally more acidic than their thiourea counterparts, which can lead to significant differences in yield and enantioselectivity.[3] In many cases, squaramide catalysts have shown superior performance.[3]

  • Solvent and Temperature Effects: Optimization of reaction conditions, including the choice of solvent and reaction temperature, is crucial for achieving high stereocontrol. For instance, changing the solvent from dichloromethane to methylcyclohexane and lowering the temperature significantly improved both the diastereoselectivity and enantioselectivity in the Michael addition reaction.[2]

  • Electron-Withdrawing vs. Electron-Donating Groups: In biocatalytic systems using transaminases for the synthesis of 2-arylpyrrolidines, electron-withdrawing substituents on the aryl ring were found to increase the yield by enhancing the electrophilicity of the carbonyl group.[4]

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol is based on studies utilizing novel pyrrolidine-based organocatalysts.[2]

Materials:

  • trans-β-nitroolefin (0.2 mmol)

  • Aldehyde (0.4 mmol, 2 equivalents)

  • Organocatalyst (e.g., OC4) (0.02 mmol, 10 mol%)

  • Methylcyclohexane (2 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the trans-β-nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol).

  • Add methylcyclohexane (2 mL) to the vial and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add the organocatalyst (0.02 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

References

Safety Operating Guide

Proper Disposal of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Given its chemical structure as a halogenated pyrrolidine derivative, this compound should be treated as a hazardous substance. The primary disposal method is through an approved hazardous waste disposal service.[1][2][3][4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][5]

Hazard Profile and Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Protective Clothing A standard laboratory coat is required.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powder outside a fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Segregation of Waste:

  • Isolate all waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.[1]

  • Maintain separate waste containers for halogenated organic compounds.[6][7]

2. Containerization:

  • Solid Waste: Collect unused or waste powder in a clearly labeled, sealed, and chemically compatible container.[1]

  • Liquid Waste: Use a designated, leak-proof, and sealed container for solutions containing the compound. Ensure the container material is compatible with the solvent used.[1]

  • Contaminated Items: Disposable items such as pipette tips, gloves, and paper towels that have come into contact with the chemical must be collected in a designated hazardous waste container.[1]

3. Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste."[1]

  • Include the full chemical name: "this compound."[1]

  • List any other components in the waste mixture, such as solvents.

4. Storage and Pickup:

  • Store the sealed hazardous waste container in a designated accumulation area. This area should be secure and away from incompatible materials.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1]

Experimental Workflow for Decontamination and Spill Management

Proper decontamination of reusable labware and management of spills are critical to ensuring a safe laboratory environment.

Decontamination of Reusable Glassware:

  • Initial Rinse: Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The initial rinsate must be collected and disposed of as hazardous chemical waste.[1]

  • Thorough Cleaning: Following the initial rinse, wash the glassware thoroughly with soap and water.

Spill Response Protocol:

  • Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the recommended personal protective equipment.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1]

  • Collect Waste: Carefully collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Decision Workflow

G Disposal Decision Workflow for this compound cluster_start cluster_type Categorize Waste Type cluster_action Action cluster_final Final Disposal Steps start Waste Generated ((R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride) solid Solid (Unused/Waste Powder) start->solid liquid Liquid (Solutions) start->liquid contaminated Contaminated Materials (Gloves, Pipettes, Glassware) start->contaminated collect_solid Collect in a sealed, compatible container solid->collect_solid collect_liquid Collect in a leak-proof, sealed container liquid->collect_liquid collect_contaminated Segregate and collect in designated container contaminated->collect_contaminated label_waste Label as 'Hazardous Waste' with full chemical name collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste contact_ehs Contact EHS for professional disposal store_waste->contact_ehs

Caption: Workflow for the safe disposal of (R)-2-(3-Fluorophenyl)pyrrolidine HCl.

References

Personal protective equipment for handling (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Adherence to these protocols is essential for ensuring personnel safety and proper disposal. This compound should be handled as a hazardous chemical, with precautions taken to avoid contact and inhalation.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be conducted to ensure the highest level of safety. The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Respiratory Protection NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powder, which is a primary route of exposure for potent compounds. A PAPR is recommended for extended operations.[1]
Hand Protection Double Gloving: Two pairs of powder-free nitrile glovesRequired for handling hazardous drugs to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1][2][3]
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination. The gown should have a solid front to prevent splashes.[1][3]
Eye Protection Chemical splash goggles and a full-face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.[1][4]
Other Disposable shoe covers and hair coverMinimizes the tracking of contaminants out of the designated handling area.[1]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[5][6]

  • Preparation : Before handling, ensure that the Safety Data Sheet (SDS) for a similar compound or the material itself has been reviewed.[4][7] All necessary PPE should be donned correctly. The work area within the fume hood should be covered with disposable bench covers.[6]

  • Weighing and Transfer : Use the smallest effective quantity of the powder to minimize risks.[5] When transferring the powder, do so carefully to avoid creating dust.[6] Keep the container closed when not in use.[6]

  • Dissolving : If the experimental protocol requires the compound to be in solution, this should be done within the fume hood. Powders dissolved in a solution are less likely to become aerosolized.[6]

  • Post-Handling Decontamination : After handling, decontaminate all surfaces with an appropriate cleaning solution.[5] All disposable materials, including bench covers and outer gloves, should be disposed of as hazardous waste.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]

Emergency Spill Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert : Evacuate the immediate area and alert nearby personnel.[8][9]

  • Assess the Spill : Determine the extent of the spill. For small powder spills, gently cover with a damp paper towel or other absorbent material to prevent the powder from becoming airborne.[8][9]

  • Cleanup : Only trained personnel with appropriate PPE should clean up spills.[8][10] Use a spill kit to contain and absorb the material.[4] Gently sweep or use damp cloths to collect powders.[8] All cleanup materials must be disposed of as hazardous waste.[11][12]

  • Ventilation : Ensure the area is well-ventilated, using fume hoods to exhaust any airborne contaminants.[12]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination.[1]

  • Waste Segregation : All materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Excess or unused compound.

    • Contaminated PPE (gloves, gowns, shoe covers).[1]

    • Disposable labware (e.g., pipette tips, weighing boats).[1]

    • Spill cleanup materials.[1]

  • Waste Collection : Collect all solid hazardous waste in a designated, clearly labeled, and sealed container.[13][14] As a halogenated organic compound, this waste should be segregated from non-halogenated waste streams, as the disposal costs and methods differ significantly.[14][15][16][17]

  • Labeling and Storage : The waste container must be labeled as "Hazardous Waste" and include the chemical name.[13][15] Store the sealed container in a designated satellite accumulation area away from incompatible materials.[14]

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Diagram: Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_spill Emergency Spill Procedure prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood with Bench Cover) prep2->prep3 handle1 Weigh and Transfer Powder prep3->handle1 Begin Experiment handle2 Dissolve in Solution (if applicable) handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Segregate and Dispose of Contaminated Materials as Halogenated Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 spill1 Evacuate and Alert spill2 Assess and Contain Spill spill1->spill2 spill3 Cleanup by Trained Personnel spill2->spill3 spill4 Dispose of Cleanup Materials as Hazardous Waste spill3->spill4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.